An In-depth Technical Guide to the Chemical Structure of cis- and trans-Terpin
Prepared for: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structures, properties, and synthesis of cis- and trans-terpin. Terpin, sys...
Author: BenchChem Technical Support Team. Date: December 2025
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures, properties, and synthesis of cis- and trans-terpin. Terpin, systematically known as p-menthane-1,8-diol, is a di-tertiary alcohol derived from the hydration of terpenes like pinene and limonene. The stereoisomeric forms, cis and trans, arise from the relative orientation of the hydroxyl group at the C1 position and the 2-hydroxypropyl group at the C4 position on the cyclohexane ring. Understanding the distinct stereochemistry of these isomers is critical for their application in chemical synthesis and pharmaceutical development.
Core Chemical Structure and Isomerism
The fundamental structure of terpin is a p-menthane backbone, which is a cyclohexane ring substituted with a methyl group at C1 and a 2-hydroxyprop-2-yl group at C4. An additional hydroxyl group is also present at the C1 position. The molecular formula for both isomers is C10H20O2, and the IUPAC name is 4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol.[1][2][3]
The cis and trans isomerism is determined by the spatial relationship between the hydroxyl group on C1 and the bulky 2-hydroxyprop-2-yl group on C4 relative to the plane of the cyclohexane ring.
cis-Terpin : The C1-hydroxyl group and the C4-substituent are on the same side of the ring. In its most stable chair conformation, one substituent is in an axial position while the other is in an equatorial position. The anhydrous form has a melting point of 104-105°C.[4] It is most commonly available as cis-terpin monohydrate, which is a stable, crystalline solid.[5]
trans-Terpin : The C1-hydroxyl group and the C4-substituent are on opposite sides of the ring. This configuration allows both bulky groups to occupy equatorial positions in the most stable chair conformation, resulting in lower steric strain and higher thermodynamic stability. This increased stability is reflected in its higher melting point of 158-159°C.[6]
The chemical structures of the most stable chair conformations for both isomers are depicted below.
Terpin Hydrate: A Technical Guide to Its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals Introduction Terpin hydrate, a monoterpenoid alcohol, has a long history of use as an expectorant in the treatment of respiratory conditions such as bronchi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpin hydrate, a monoterpenoid alcohol, has a long history of use as an expectorant in the treatment of respiratory conditions such as bronchitis.[1][2] Its ability to loosen mucus and ease congestion has made it a compound of interest for pharmaceutical formulations.[2][3] This technical guide provides an in-depth overview of the natural origins of terpin hydrate and the methodologies for its extraction and synthesis from natural precursors, with a focus on quantitative data and detailed experimental protocols. While several botanical sources are cited in the literature, the primary and commercially viable method for obtaining terpin hydrate is through the chemical transformation of compounds found in pine trees.
Natural Sources of Terpin Hydrate
Terpin hydrate is reported to be derived from a variety of natural sources, including:
Turpentine: Obtained from the resin of pine trees, turpentine oil is the most significant natural precursor for the commercial production of terpin hydrate.[1][3] It is rich in α-pinene, the primary starting material for terpin hydrate synthesis.
Oregano (Origanum vulgare): The essential oil of oregano is known to contain a variety of terpenoids.[3] Some studies have identified cis-sabinene hydrate, an isomer of terpin hydrate, in oregano extracts.[4]
Thyme (Thymus vulgaris): Thyme is another aromatic herb whose essential oil is a source of various terpenes.[3]
Eucalyptus (Eucalyptus globulus): The essential oil of eucalyptus is well-known for its medicinal properties and contains a complex mixture of terpenes.[1][3]
While oregano, thyme, and eucalyptus are mentioned as natural sources, the concentration of terpin hydrate in their essential oils is often low, and detailed protocols for its direct extraction and isolation are not extensively documented in scientific literature. The most established and economically feasible method remains the semi-synthetic process starting from turpentine.
Extraction and Synthesis from Natural Precursors
The industrial production of terpin hydrate relies on the acid-catalyzed hydration of α-pinene, a major constituent of turpentine oil. This process transforms the bicyclic α-pinene into the monocyclic diol, terpin. The hydrate form is then crystallized.
Experimental Protocols for Terpin Hydrate Synthesis from Turpentine/α-Pinene
Several methods have been developed for the synthesis of terpin hydrate, primarily differing in the acidic catalyst and reaction conditions used. Below are detailed protocols derived from scientific literature and patents.
Protocol 1: Sulfuric Acid Catalyzed Hydration
This is a traditional method for terpin hydrate synthesis.
In a reaction vessel equipped with a stirrer, slowly add turpentine oil to a pre-cooled dilute sulfuric acid solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.
Maintain the reaction temperature between 10°C and 35°C.
After the addition is complete, continue stirring the mixture for an extended period, typically ranging from 36 to 90 hours.
Allow the mixture to stand, permitting the crystalline terpin hydrate to separate.
Filter the crystalline product from the reaction mixture using a Buchner funnel under suction.
Wash the crystals with a dilute sodium carbonate solution to neutralize any residual acid, followed by washing with water until the washings are neutral.
Dry the purified terpin hydrate crystals in an oven at 60-70°C.
A Comprehensive Technical Guide to Terpin Monohydrate: Physical, Chemical, and Pharmacological Properties
Abstract: This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, purification, and pharmacological activities of terpin monohydrate. Terpin monohydrate (cis-p-Menthane-1,8-...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract: This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, purification, and pharmacological activities of terpin monohydrate. Terpin monohydrate (cis-p-Menthane-1,8-diol monohydrate) is a well-established expectorant with a history of use in pharmaceutical formulations.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of key technical data and methodologies. All quantitative data are summarized in structured tables, and relevant experimental protocols are detailed. Additionally, logical workflows and mechanisms of action are visualized using the DOT language.
Chemical Structure and Identification
Terpin monohydrate is the hydrated form of terpin, a p-menthane derivative.[1] The cis-isomer is the form most readily obtained as a hydrate.[3]
Terpin monohydrate presents as colorless, lustrous, rhombic crystalline prisms or a white powder.[4][7] It has a slight characteristic odor and a slightly bitter taste.[4][7] The compound is efflorescent, meaning it can lose its water of hydration in dry air.[3][4][7]
Table 1: Physical and Chemical Properties of Terpin Monohydrate
Room temperature, recommended in a cool, dark place (<15°C).
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of terpin monohydrate.
Table 2: Spectroscopic Data for Terpin Monohydrate
Technique
Data Reference
¹H NMR
Available in DMSO-d6.
¹³C NMR
Available in DMSO-d6.
Infrared (IR)
KBr disc and nujol mull spectra are available.
Mass Spectrometry (MS)
GC-MS data is available.
Raman Spectroscopy
Available.
Experimental Protocols
Synthesis of Terpin Monohydrate
Terpin monohydrate can be synthesized from α-pinene, a primary constituent of turpentine oil, through acid-catalyzed hydration.[7] The process involves the treatment of turpentine oil or pine oil with dilute sulfuric acid.[7] An alternative method utilizes benzene- or toluene-sulfonic acid, which acts as both a hydrating and emulsifying agent, eliminating the need for strong acids and low temperatures.[9]
Caption: Workflow for the synthesis of terpin monohydrate.
Purification Methods
Crude terpin monohydrate crystals can be purified through several methods to remove unreacted oils and by-products.[10]
Recrystallization: The most common method involves recrystallizing the crude product from hot water or ethanol.[4][7]
Washing: The separated crystals can be washed with water or other organic solvents.[10]
Steam Distillation: Volatile by-product oils can be removed from the crude terpin hydrate by neutral steam distillation.[10]
Pharmacological Properties and Mechanism of Action
Terpin monohydrate is primarily recognized for its expectorant properties, making it useful in the treatment of respiratory conditions such as bronchitis.[1][2][4] It acts to loosen and facilitate the removal of mucus from the respiratory tract.[1][11][12]
The mechanism of action involves a direct effect on the bronchial secretory cells in the lower respiratory tract.[1][11] This stimulation increases the production of lower viscosity respiratory fluids, which helps to liquefy and thin the mucus.[11][12] Additionally, terpin hydrate is reported to have a weak antiseptic effect on the pulmonary parenchyma.[1][11]
Caption: Mechanism of action of terpin monohydrate as an expectorant.
Applications
Beyond its primary use as an expectorant in cough syrups and other pharmaceutical preparations, terpin monohydrate has applications in various other industries.[6][7][13]
Pharmaceutical Intermediate: It serves as a precursor in the synthesis of other active pharmaceutical ingredients, notably as a source for terpineol.[4][7][10]
Cosmetics: It is incorporated into skincare products for its moisturizing and soothing properties.[6]
Food Industry: Used as a flavoring agent in products like candies and baked goods.[6]
Fragrance and Aromatherapy: Its pleasant aroma makes it a component in perfumes, essential oils, and diffusers.[6]
Cleaning Products: Its antimicrobial properties are utilized in household cleaners.[5][6]
Insect Repellent: It has been recognized for its efficacy as an insect repellent.[2]
Conclusion
Terpin monohydrate is a versatile compound with well-documented physical, chemical, and pharmacological properties. Its primary application as an expectorant is supported by a clear mechanism of action involving the stimulation of bronchial secretions. The straightforward synthesis and purification protocols, combined with its utility in various other industries, ensure its continued relevance for researchers and commercial entities. This guide provides a foundational understanding for professionals engaged in the study, development, and application of this valuable monoterpenoid.
This technical guide provides a comprehensive overview of terpin hydrate, a well-known expectorant. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of terpin hydrate, a well-known expectorant. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, mechanism of action, and analytical methodologies.
Core Chemical and Physical Data
Terpin hydrate is the monohydrate form of terpin, a diol derived from terpenes found in sources like turpentine, oregano, thyme, and eucalyptus.[1][2][3] It presents as a colorless, crystalline solid or a white powder.[4][5]
Soluble in ethanol, DMSO; slightly soluble in chloroform and ether.[4][5][7]
Mechanism of Action
Terpin hydrate functions as an expectorant by directly acting on the bronchial secretory cells in the lower respiratory tract.[1][2] This action liquefies bronchial secretions, making them less viscous and easier to eliminate through coughing.[2][11] It is also believed to increase the volume of fluid in the respiratory tract, which aids in clearing irritants.[2] Additionally, terpin hydrate exerts a weak antiseptic effect on the pulmonary parenchyma.[1][2]
Caption: Mechanism of action for Terpin Hydrate as an expectorant.
Experimental Protocols
Terpin hydrate is industrially synthesized via the acid-catalyzed hydration of α-pinene, a primary constituent of turpentine oil.[12]
Objective: To synthesize cis-terpin hydrate by hydrating α-pinene using a composite acid catalyst.
Materials:
α-Pinene (50 g)
Tartaric acid (35 g)
Boric acid (28 g)
Water (70 g)
Reaction flask with electric stirrer
Beaker
0.5 M NaOH solution
Anhydrous sodium sulfate
Procedure:
Combine 50 g of α-pinene, 70 g of water, 35 g of tartaric acid, and 28 g of boric acid in a reaction flask.[12]
Stir the mixture vigorously using an electric stirrer at 500 rpm.[12]
Maintain the reaction temperature between 20–25 °C for 50 hours.[12]
After the reaction period, pour the mixture into a beaker and allow it to stand at room temperature for crystallization to occur.[12]
Separate the crystalline product from the reaction mixture.
Neutralize the product by washing with a 0.5 M NaOH solution, followed by a water wash.[12]
Dry the final product using anhydrous sodium sulfate to yield terpin hydrate.[12]
Caption: General workflow for the synthesis of terpin hydrate from α-pinene.
The purity and concentration of terpin hydrate can be determined using gas-liquid chromatography, a common analytical technique.[13][14]
Objective: To quantify the amount of C₁₀H₂₀O₂ (anhydrous terpin) in a terpin hydrate sample.
Materials & Equipment:
Terpin Hydrate sample (approx. 170 mg)
USP Terpin Hydrate Reference Standard (RS)
Internal Standard Solution: Biphenyl in chloroform (approx. 20 mg/mL)[13]
Alcohol (Ethanol)
Chloroform
100-mL volumetric flasks
Gas chromatograph with a flame-ionization detector (FID)
3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A[13]
Procedure:
Standard Preparation:
Accurately weigh about 170 mg of USP Terpin Hydrate RS and transfer to a 100-mL volumetric flask.[13]
Dissolve in 5 mL of alcohol.
Add 5.00 mL of the Internal Standard Solution.
Dilute with chloroform to volume and mix thoroughly.[13]
Assay Preparation:
Accurately weigh about 170 mg of the terpin hydrate sample and transfer to a 100-mL volumetric flask.[13]
Follow the same procedure as for the Standard Preparation, starting from "dissolve in 5 mL of alcohol."[13]
Injection Port and Detector Temperature: 260 °C[13]
Carrier Gas: Nitrogen, at a flow rate to achieve retention times of approximately 7 minutes for terpin and 11 minutes for biphenyl.[13]
Analysis:
Inject approximately 1 µL of the Standard Preparation and record the chromatogram.
Inject approximately 1 µL of the Assay Preparation and record the chromatogram.[13]
Calculate the ratio of the peak area of terpin to the peak area of the biphenyl internal standard for both preparations (RS for Standard, RU for Assay).
Calculation:
The quantity (in mg) of C₁₀H₂₀O₂ in the sample is calculated using the formula: WS × (RU / RS) , where WS is the weight (mg) of the USP Terpin Hydrate RS, calculated on an anhydrous basis.[13]
Applications and Regulatory Status
Historically, terpin hydrate was a common ingredient in over-the-counter expectorant formulations, often combined with antitussives like codeine.[1] It has been used for managing symptoms in conditions such as acute and chronic bronchitis, pneumonia, and other respiratory tract infections characterized by thick mucus.[1][11]
In the 1990s, the U.S. Food and Drug Administration (FDA) removed terpin hydrate from marketed medications due to a lack of sufficient evidence for its safety and effectiveness.[1][2] However, it is still available through compounding pharmacies with a prescription.[1]
Safety and Handling
GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
Storage: Should be stored in a dry, dark place. For short-term storage, 0-4 °C is recommended, and -20 °C for long-term storage.[7]
Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.
Incompatibilities: Avoid strong oxidizing agents and strong mineral acids.[5]
An In-depth Technical Guide on the Stereoisomerism of p-Menthane-Diols, with a Focus on p-Menthane-3,8-diol as a Case Study Introduction The study of stereoisomerism in substituted p-menthane structures is crucial for un...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Stereoisomerism of p-Menthane-Diols, with a Focus on p-Menthane-3,8-diol as a Case Study
Introduction
The study of stereoisomerism in substituted p-menthane structures is crucial for understanding their chemical properties and biological activities. While the user's interest is in p-menthane-1,8-diols, a thorough review of the scientific literature reveals a significant scarcity of specific data on the stereoisomers of this particular compound. In contrast, the closely related p-menthane-3,8-diol (PMD), a well-known insect repellent, has been extensively studied.[1] This guide will, therefore, focus on the stereoisomerism of p-menthane-3,8-diol as a representative model to provide a comprehensive technical overview. The principles and methodologies discussed herein are directly applicable to the study of other p-menthane-diols, including the 1,8-diol, should further research become available.
p-Menthane-3,8-diol has three stereocenters, giving rise to a total of eight possible stereoisomers.[2] These isomers are typically grouped into cis and trans diastereomers, each of which exists as a pair of enantiomers. The spatial arrangement of the hydroxyl groups and the isopropyl group relative to the methyl group on the cyclohexane ring dictates the cis/trans configuration and significantly influences the molecule's interaction with biological targets.
Quantitative Data
The physicochemical properties of the p-menthane-3,8-diol stereoisomers are critical for their separation and characterization. While comprehensive data for all eight stereoisomers is not consistently available in a single source, the following table summarizes key reported values.
Table 1: Physicochemical Properties of p-Menthane-3,8-diol Stereoisomers
Stereoisomer
Molecular Formula
Molecular Weight ( g/mol )
Reported Biological Activity (Insect Repellency)
(1R)-(+)-cis-PMD
C₁₀H₂₀O₂
172.27
Highest repellency index against Aedes albopictus[3][4]
(1S)-(-)-cis-PMD
C₁₀H₂₀O₂
172.27
Slightly lower repellency than (1R)-(+)-cis-PMD[3][4]
The following sections detail the methodologies for the synthesis, separation, and characterization of p-menthane-3,8-diol stereoisomers, as well as a standard protocol for evaluating their biological activity.
Stereoselective Synthesis of p-Menthane-3,8-diol Stereoisomers
A common method for the synthesis of p-menthane-3,8-diols involves the acid-catalyzed cyclization of citronellal.[5] The stereoselectivity of this reaction can be influenced by the choice of starting enantiomer of citronellal and the reaction conditions.
Materials: (R)- or (S)-citronellal, sulfuric acid, water, acetone, diethyl ether, anhydrous magnesium sulfate, silica gel for column chromatography.
Procedure for (+)-cis-p-Menthane-3,8-diol:
A solution of sulfuric acid in a mixture of water and acetone is cooled to -78°C.
(R)-Citronellal is added dropwise to the cooled acid solution with stirring.
The reaction is maintained at a low temperature for a specified duration to favor the formation of the cis isomer, which is the kinetic product.[3][4]
The reaction is quenched by the addition of a saturated sodium bicarbonate solution.
The product is extracted with diethyl ether.
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
The crude product is purified by silica gel column chromatography.
Synthesis of other stereoisomers: By using (S)-citronellal as the starting material and adjusting the reaction temperature and time, the formation of other stereoisomers can be favored. For instance, allowing the reaction to proceed to thermodynamic equilibrium will result in a higher proportion of the trans isomer.[3][4]
Separation of Stereoisomers by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of diastereomers.[6]
Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.
Column: A normal-phase silica gel column is typically used for the separation of these polar compounds.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol or ethyl acetate) is commonly employed. The exact ratio is optimized to achieve the best separation.
Sample Preparation: The mixture of p-menthane-3,8-diol stereoisomers is dissolved in the mobile phase.[6]
Procedure:
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
The sample is injected onto the column.
The elution of the different stereoisomers is monitored by the UV detector.
Fractions corresponding to each separated peak are collected.
The solvent is evaporated from the collected fractions to yield the purified diastereomers.[6]
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of the p-menthane-3,8-diol isomers.
Sample Preparation: 5-10 mg of the purified stereoisomer is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[7]
¹H NMR Spectroscopy:
Acquired on a 400 MHz or higher field spectrometer.
Key signals include those for the methyl protons, the protons on the cyclohexane ring, and the hydroxyl protons. The coupling constants and multiplicities of the signals provide information about the relative stereochemistry of the substituents.
¹³C NMR Spectroscopy:
Acquired with proton decoupling.
The chemical shifts of the carbon atoms in the cyclohexane ring are particularly sensitive to the stereochemistry.
2D NMR Experiments:
COSY (Correlation Spectroscopy) is used to establish ¹H-¹H correlations.
HSQC (Heteronuclear Single Quantum Coherence) provides correlations between directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, providing definitive evidence for the cis or trans configuration.[8]
The "arm-in-cage" method is a standard protocol for evaluating the efficacy of topical insect repellents.[9]
Materials: A cage containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), a solution of the purified p-menthane-3,8-diol stereoisomer in a suitable solvent (e.g., ethanol), and a control solution (solvent only).
Procedure:
A defined area on the forearm of a human volunteer is treated with a specific concentration of the test compound. A separate area on the other arm is treated with the solvent as a control.
After a short drying period, the treated forearm is exposed inside the mosquito cage for a fixed duration (e.g., 3 minutes).[9]
The number of mosquitoes that land on and/or probe the treated skin is recorded.
The exposure is repeated at regular intervals (e.g., every 30 minutes).
The Complete Protection Time (CPT) is determined as the time from application until the first confirmed bite.[9]
Visualizations
The following diagrams illustrate key workflows and hypothetical pathways related to the study of p-menthane-diol stereoisomers.
Caption: A logical workflow for the synthesis, separation, and analysis of p-menthane-3,8-diol stereoisomers.
Caption: A proposed signaling cascade for insect repellency induced by p-menthane-3,8-diol.
Conclusion
While a detailed analysis of the stereoisomerism of p-menthane-1,8-diols is currently limited by the available data, the extensive research on p-menthane-3,8-diol provides a robust framework for understanding the stereochemical nuances of this class of compounds. The synthesis, separation, and characterization techniques, along with the methods for assessing biological activity, are well-established for PMD and can be readily adapted for future investigations into other p-menthane-diols. The profound impact of stereochemistry on the insect repellent activity of PMD underscores the importance of isolating and studying pure stereoisomers in drug development and other scientific research. Further studies are warranted to elucidate the properties and potential applications of the various stereoisomers of p-menthane-1,8-diol.
A Technical Guide to the Spectral Analysis of Terpin Hydrate
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectral data for terpin hydrate (cis-p-menthane-1,8-diol monohydrate), a well-known...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for terpin hydrate (cis-p-menthane-1,8-diol monohydrate), a well-known expectorant. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. The logical workflow of spectral analysis and the fragmentation pathways are visualized through diagrams to facilitate a deeper understanding of the molecular structure and behavior of terpin hydrate.
Introduction
Terpin hydrate has a long history of use in pharmaceutical formulations for its expectorant properties, aiding in the loosening of mucus and relieving congestion associated with respiratory conditions.[1] A thorough understanding of its chemical structure and purity is paramount for its application in drug development and research. Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of pharmaceutical compounds. This guide focuses on the key spectroscopic methods used to analyze terpin hydrate: NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Chemical Structure
The chemical structure of terpin hydrate, with a systematic numbering of carbon and hydrogen atoms, is provided below. This numbering is used for the assignment of signals in the NMR spectra.
Terpin Hydrate: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Introduction Terpin hydrate, a well-known expectorant, has been utilized in pharmaceutical formulations for over a century. Its efficacy and safety profile...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpin hydrate, a well-known expectorant, has been utilized in pharmaceutical formulations for over a century. Its efficacy and safety profile are intrinsically linked to its physicochemical properties, with solubility playing a pivotal role in formulation development, bioavailability, and manufacturing processes. This technical guide provides a comprehensive overview of the solubility of terpin hydrate in various organic solvents, offering quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this active pharmaceutical ingredient (API).
Quantitative Solubility Data
The solubility of terpin hydrate in a range of organic solvents has been compiled from various pharmacopeias and scientific literature. The data is presented in a standardized format to facilitate easy comparison. It is important to note that solubility is temperature-dependent; where available, the temperature at which the measurement was taken is provided.
Note: Some solubility data was converted from "1 gram in X mL" to g/100 mL for standardization. Descriptive terms are as per USP/BP conventions.
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in the pre-formulation and formulation development of a drug substance. The following section outlines a detailed methodology for determining the equilibrium solubility of terpin hydrate, a widely accepted method known as the shake-flask method.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
1. Objective:
To determine the saturation solubility of terpin hydrate in a selection of organic solvents at a controlled temperature.
2. Materials and Equipment:
Terpin Hydrate (USP/BP/EP grade)
Selected organic solvents (analytical grade)
Scintillation vials or glass flasks with screw caps
Orbital shaker with temperature control
Analytical balance
Syringe filters (e.g., 0.45 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
3. Procedure:
Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25°C or 37°C).
Sample Preparation: Add an excess amount of terpin hydrate to a series of vials or flasks. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
Incubation: Add a known volume of the pre-heated solvent to each vial containing the excess terpin hydrate.
Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at intermediate time points (e.g., 12, 24, 36, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of terpin hydrate in the solution remains constant).
Sample Collection and Preparation:
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Carefully withdraw a sample from the supernatant using a syringe.
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
Accurately dilute the filtered sample with the appropriate mobile phase or solvent for analysis.
Quantification:
Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of terpin hydrate.
The United States Pharmacopeia (USP) provides a gas chromatography (GC) method for the assay of terpin hydrate which can be adapted for this purpose.[4]
Data Analysis:
Calculate the concentration of terpin hydrate in the original saturated solution, taking into account the dilution factor.
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
Perform the experiment in triplicate to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the equilibrium solubility determination process.
Figure 1: Experimental workflow for determining the equilibrium solubility of terpin hydrate.
Conclusion
This technical guide provides essential information on the solubility of terpin hydrate in various organic solvents, which is a critical parameter for its successful formulation and application in the pharmaceutical industry. The provided quantitative data, detailed experimental protocol, and workflow visualization serve as a practical resource for scientists and researchers. A thorough understanding of the solubility characteristics of terpin hydrate is fundamental for the development of stable, effective, and bioavailable dosage forms.
A Technical History of Terpin Hydrate in Pharmacology: From Synthesis to Supplantation
For decades, terpin hydrate was a ubiquitous ingredient in cough and cold remedies, valued for its purported expectorant properties. This in-depth technical guide explores the history of its use in pharmacology, from its...
Author: BenchChem Technical Support Team. Date: December 2025
For decades, terpin hydrate was a ubiquitous ingredient in cough and cold remedies, valued for its purported expectorant properties. This in-depth technical guide explores the history of its use in pharmacology, from its synthesis and formulation to its eventual decline in the face of modern pharmaceutical standards.
This whitepaper details the chemical synthesis of terpin hydrate, its historical formulations, its proposed mechanism of action, and the regulatory decisions that led to its removal from widespread use. The information is intended for researchers, scientists, and drug development professionals interested in the history of pharmaceutical science and the evolution of drug evaluation.
Chemical Synthesis and Properties
Terpin hydrate, or p-menthane-1,8-diol monohydrate, is a terpene derivative that was historically synthesized from turpentine oil, a natural product derived from pine trees. The primary constituent of turpentine, α-pinene, serves as the starting material for the synthesis.
Physicochemical Properties
Property
Value
Chemical Formula
C₁₀H₂₀O₂·H₂O
Molar Mass
190.28 g/mol
Appearance
White crystalline powder
Melting Point
115-117 °C
Solubility
Sparingly soluble in water, more soluble in alcohol and glycerin
Synthesis from Turpentine
The traditional method for synthesizing terpin hydrate involves the acid-catalyzed hydration of α-pinene. While various acids have been employed, sulfuric acid was a common choice.
A common historical method for the synthesis of terpin hydrate is as follows:
Reaction Setup: A mixture of turpentine oil and dilute sulfuric acid (e.g., 25-30%) is prepared in a reaction vessel. To improve the interaction between the oil and aqueous acid phases, emulsifying agents could be added.
Reaction Conditions: The mixture is agitated vigorously over an extended period, which could range from several hours to days, at a controlled temperature, often near room temperature.[1]
Crystallization and Isolation: As the reaction proceeds, terpin hydrate crystallizes out of the solution. The crystalline product is then separated from the reaction mixture by filtration.
Purification: The crude terpin hydrate is washed with a dilute alkaline solution, such as sodium carbonate, to neutralize any residual acid, followed by washing with water. The purified product is then dried.
The following diagram illustrates the general workflow for the synthesis of terpin hydrate from turpentine.
A simplified workflow for the synthesis of terpin hydrate.
Pharmacological Use and Mechanism of Action
Terpin hydrate was primarily used as an expectorant to treat coughs associated with conditions like bronchitis, the common cold, and other respiratory ailments.[2][3] It was believed to work by increasing the volume and decreasing the viscosity of bronchial secretions, thereby facilitating their expectoration.
Proposed Mechanism of Action
The precise molecular mechanism of terpin hydrate's expectorant action was never fully elucidated by modern pharmacological standards. The prevailing theory during its time of use was that it exerted a direct secretomotor effect on the bronchial glands.[2] It was also thought to have a mild antiseptic effect on the pulmonary parenchyma.[2]
The proposed mechanism can be summarized as a direct stimulation of the secretory cells in the lower respiratory tract, leading to an increase in the production of a less viscous mucus.
The following diagram provides a conceptual illustration of the proposed mechanism of action of terpin hydrate.
Conceptual diagram of the proposed mechanism of action of terpin hydrate.
Historical Formulations
Terpin hydrate was most famously available as an elixir, often in combination with the antitussive agent codeine. These formulations were widely used from the late 19th century until the latter half of the 20th century.
Elixir of Terpin Hydrate and Codeine
The "Elixir of Terpin Hydrate and Codeine" was a staple in pharmacies for many years. Its composition was standardized in official pharmacopeias such as the United States Pharmacopeia (USP) and the National Formulary (NF).
Ingredient
Quantity (per 100 mL of Elixir)
Terpin Hydrate
1.7 g
Codeine
200 mg
Tincture of Sweet Orange Peel
2 mL
Benzaldehyde
0.005 mL
Alcohol
42 mL
Glycerin
40 mL
Syrup
10 mL
Purified Water
q.s. to 100 mL
Source: Based on historical National Formulary and USP monographs.[4][5]
A vintage label for "Elixir of Terpin Hydrate & Codeine, N.F." indicates that each fluid ounce contained 1 grain of codeine and had an alcohol content of 38% to 42%.[6]
Preparation of the Elixir
The preparation of the elixir involved dissolving the terpin hydrate and codeine in the alcohol and glycerin, then adding the other ingredients and finally bringing the mixture to the final volume with purified water.
The following diagram illustrates the general workflow for the preparation of Elixir of Terpin Hydrate and Codeine.
A simplified workflow for the preparation of the elixir.
Decline in Use and Regulatory Action
The use of terpin hydrate began to decline in the latter half of the 20th century with the advent of more effective and better-studied expectorants and antitussives. The primary reason for its eventual removal from the market in many countries, including the United States, was a lack of sufficient scientific evidence to support its safety and efficacy by modern standards.
In the 1990s, the U.S. Food and Drug Administration (FDA) reviewed the data on terpin hydrate and concluded that there was a lack of evidence to establish it as generally recognized as safe and effective (GRAS/E).[2][3][7] This led to its removal from over-the-counter (OTC) medications. While it could still be obtained through a prescription from a compounding pharmacy, its use has become exceedingly rare.
Conclusion
The history of terpin hydrate in pharmacology is a compelling case study in the evolution of drug development and regulation. A mainstay of cough and cold treatment for nearly a century based on anecdotal evidence and early physiological studies, it ultimately fell out of favor due to the absence of rigorous clinical data that is now required to validate a drug's efficacy and safety. While no longer in widespread use, its story provides valuable insights into the historical practices of pharmaceutical formulation and the critical importance of evidence-based medicine in modern drug therapy.
The intricate Dance of Molecules: An In-depth Technical Guide to the Biosynthesis of Terpin in Plants
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the biosynthesis of terpin in plants, a crucial precursor in the synthesis of various aromatic and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of terpin in plants, a crucial precursor in the synthesis of various aromatic and medicinal compounds. Delving into the core biochemical pathways, this document outlines the enzymatic steps, precursor molecules, and regulatory mechanisms that govern the production of this valuable monoterpenoid. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and biotechnology.
The Genesis of Terpinoids: Two Converging Pathways
The journey to terpin begins with the universal five-carbon building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants employ two distinct and spatially separated pathways for the synthesis of these fundamental precursors: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2][3][4][5]
The Mevalonate (MVA) Pathway: Primarily operating in the cytosol, this pathway utilizes acetyl-CoA as its starting material. A series of enzymatic reactions leads to the formation of IPP, which can then be isomerized to DMAPP. The MVA pathway is generally responsible for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30).[3][4][5]
The Methylerythritol Phosphate (MEP) Pathway: Localized within the plastids, the MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate. This pathway is the primary source of IPP and DMAPP for the synthesis of monoterpenes (C10), like terpin, and diterpenes (C20).[1][2][3][4][5]
While these pathways are largely independent, there is evidence of some crosstalk between them, allowing for the exchange of intermediates under certain conditions.[5]
The Core Biosynthetic Route to Terpin
The direct precursor to the monoterpene terpin is α-terpineol. The formation of α-terpineol is a critical step, catalyzed by the enzyme α-terpineol synthase. This enzyme utilizes geranyl pyrophosphate (GPP), a ten-carbon molecule, as its substrate.
Formation of Geranyl Pyrophosphate (GPP)
GPP is synthesized through the condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS).[6] In plants that produce monoterpenes, this process predominantly occurs in the plastids, utilizing the IPP and DMAPP generated from the MEP pathway.
The Final Step: α-Terpineol Synthase in Action
The pivotal step in the biosynthesis of the terpin precursor is the conversion of GPP to α-terpineol. This complex cyclization reaction is orchestrated by the enzyme α-terpineol synthase , a member of the terpene synthase (TPS) family of enzymes.[1][7][8]
The proposed mechanism involves the following key steps:
Ionization of GPP: The reaction is initiated by the removal of the pyrophosphate group from GPP, leading to the formation of a geranyl cation.
Isomerization: The geranyl cation undergoes isomerization to a linalyl cation.
Cyclization: The linalyl cation then cyclizes to form an α-terpinyl cation intermediate.
Hydration: Finally, a water molecule attacks the α-terpinyl cation, followed by deprotonation, to yield α-terpineol.
The formation of terpin (terpin hydrate) from α-terpineol can then occur through acid-catalyzed hydration in the plant tissues.
Quantitative Insights into the Terpin Biosynthesis Pathway
Understanding the quantitative aspects of the terpin biosynthesis pathway is crucial for metabolic engineering and optimizing the production of desired compounds. The following tables summarize available data on enzyme kinetics and metabolite concentrations. It is important to note that these values can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.
Table 1: Kinetic Parameters of Key Terpene Synthases. Note: Data for α-terpineol synthase is limited; related terpene synthases are included for comparison.
Table 2: Intracellular Concentrations of Key Metabolites in the Terpenoid Biosynthesis Pathway. Note: Data is from various model systems and may not directly reflect concentrations in all terpin-producing plants.
Visualizing the Pathway: Signaling and Workflow Diagrams
To provide a clearer understanding of the complex processes involved in terpin biosynthesis, the following diagrams have been generated using the DOT language.
Caption: Overview of the MVA and MEP pathways leading to terpin biosynthesis.
Caption: General experimental workflow for studying terpin biosynthesis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of terpin biosynthesis.
Protocol for α-Terpineol Synthase Enzyme Assay
This protocol describes the in vitro assay to determine the activity of α-terpineol synthase.
Materials:
Purified or crude enzyme extract containing α-terpineol synthase
Assay Buffer: 25 mM HEPES (pH 7.4), 15 mM MgCl₂, 5 mM Dithiothreitol (DTT)
Substrate: Geranyl pyrophosphate (GPP) solution (2 mM stock)
Organic Solvent: n-Hexane or Methyl tert-butyl ether (MTBE)
Gas Chromatography-Mass Spectrometry (GC-MS) vials with inserts
Solid-Phase Microextraction (SPME) fibers (e.g., PDMS) for headspace analysis (optional)
Procedure:
Prepare the reaction mixture in a GC-MS vial by combining 40-50 µg of protein extract with the assay buffer to a final volume of 100 µL.
Initiate the reaction by adding GPP to a final concentration of 20-200 µM.
Overlay the reaction mixture with 200 µL of n-hexane (or use an SPME fiber in the headspace) to capture the volatile products.
Incubate the reaction at 30°C for 1 hour.
Stop the reaction by vigorously vortexing the vial for 30 seconds to extract the products into the organic layer.
Centrifuge briefly to separate the phases.
Carefully transfer the upper organic layer to a new GC-MS vial with an insert for analysis.
Analyze the extracted products by GC-MS.
Protocol for GC-MS Analysis of Terpenoids
This protocol outlines the gas chromatography-mass spectrometry conditions for the separation and identification of α-terpineol and other monoterpenes.
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
Injector Temperature: 250°C
Injection Mode: Splitless (1 µL injection volume)
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes
Ramp 1: Increase to 150°C at a rate of 5°C/min
Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes
Transfer Line Temperature: 280°C
MS Conditions:
Ion Source Temperature: 230°C
Ionization Mode: Electron Impact (EI) at 70 eV
Scan Range: m/z 40-350
Compound Identification: Compare mass spectra and retention times with authentic standards and mass spectral libraries (e.g., NIST, Wiley).
Protocol for Quantitative Real-Time PCR (qRT-PCR) of Terpene Synthase Genes
This protocol details the steps for quantifying the expression levels of α-terpineol synthase and other related genes.
1. RNA Isolation and cDNA Synthesis:
Isolate total RNA from plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
2. qRT-PCR Reaction:
Prepare a reaction mixture containing:
SYBR Green Master Mix (2X)
Forward and reverse primers (10 µM each, final concentration 0.2-0.5 µM)
Diluted cDNA template
Nuclease-free water to the final volume
Perform the qRT-PCR in a real-time PCR system with the following typical cycling conditions:
Initial denaturation: 95°C for 10 minutes
40 cycles of:
Denaturation: 95°C for 15 seconds
Annealing/Extension: 60°C for 60 seconds
Melt curve analysis to verify the specificity of the amplification.
Include no-template controls (NTC) to check for contamination.
Use a stable reference gene (e.g., Actin, Ubiquitin) for normalization.
3. Data Analysis:
Calculate the relative gene expression using the 2-ΔΔCt method.
This comprehensive guide provides a solid foundation for researchers and professionals to understand and investigate the biosynthesis of terpin in plants. The provided protocols and data serve as a valuable resource for designing experiments and advancing the fields of plant biochemistry, metabolic engineering, and drug discovery.
In-Depth Technical Guide to the Thermal Decomposition of Terpin Hydrate
For Researchers, Scientists, and Drug Development Professionals Abstract Terpin hydrate, a well-known expectorant, undergoes a multi-stage thermal decomposition process involving dehydration and subsequent degradation of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpin hydrate, a well-known expectorant, undergoes a multi-stage thermal decomposition process involving dehydration and subsequent degradation of its organic structure. This technical guide provides a comprehensive overview of the thermal behavior of terpin hydrate, detailing the key decomposition events, the products formed, and the experimental methodologies used for its characterization. Quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented, alongside detailed protocols for these and other relevant analytical techniques. This document aims to serve as a core reference for researchers and professionals involved in the development and stability testing of formulations containing terpin hydrate.
Introduction
Terpin hydrate, chemically known as p-menthane-1,8-diol monohydrate, has a long history of use in pharmaceutical formulations for its expectorant properties. Its thermal stability is a critical parameter in the manufacturing, storage, and shelf-life of drug products. Understanding the thermal decomposition pathway of terpin hydrate is essential for predicting its stability under various conditions and for identifying potential degradation products that may affect the safety and efficacy of the final dosage form.
This guide synthesizes available data on the thermal decomposition of terpin hydrate, focusing on the quantitative aspects of its degradation and the experimental methods used to elucidate its decomposition mechanism.
Thermal Decomposition Profile
The thermal decomposition of terpin hydrate is a multi-step process that is highly dependent on the experimental conditions, particularly the heating rate and the atmosphere. The primary events involve the loss of the water of hydration, followed by the decomposition of the anhydrous terpin molecule.
Dehydration
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that terpin hydrate loses its water molecule in a process that can be gradual or occur in distinct steps depending on the analytical conditions. In an open pan configuration, a desolvation endotherm is observed, indicating the loss of water. This is followed by the melting of the resulting anhydrous form. In a closed pan system, the loss of water is suppressed, and the melting of the hydrate itself is observed at a higher temperature.
A study on the thermal analysis of terpin hydrate indicates a gradual change to a hemi-hydrate between 26°C and 74°C, with the maximum rate of water loss occurring at 56°C as determined by differential thermogravimetry (DTG)[1].
Decomposition of Anhydrous Terpin
Following dehydration, the anhydrous terpin molecule undergoes further decomposition at higher temperatures. The primary decomposition products are expected to be various terpene derivatives and, under oxidative conditions, carbon oxides.
The following table summarizes the key thermal events for terpin hydrate based on available literature.
Accurate characterization of the thermal decomposition of terpin hydrate relies on precise and well-defined experimental methodologies. This section provides detailed protocols for the key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of terpin hydrate.
Methodology:
Instrument: A calibrated thermogravimetric analyzer.
Sample Preparation: Accurately weigh 5-10 mg of terpin hydrate powder into a standard aluminum or ceramic TGA pan.
Experimental Conditions:
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min for an inert atmosphere, or air at the same flow rate for an oxidative atmosphere.
Heating Program: Equilibrate the sample at 25°C, then heat at a constant rate of 10°C/min to a final temperature of 600°C.
Data Acquisition: Record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpy changes associated with phase transitions (e.g., melting) and decomposition.
Methodology:
Instrument: A calibrated differential scanning calorimeter.
Sample Preparation: Accurately weigh 2-5 mg of terpin hydrate into a standard aluminum DSC pan. For experiments investigating the effect of water loss, use an open pan or a pan with a pinhole lid. For determining the melting point of the hydrate, use a hermetically sealed pan.
Experimental Conditions:
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
Heating Program: Equilibrate the sample at 25°C, then heat at a constant rate of 10°C/min to a final temperature of 200°C.
Data Acquisition: Record the heat flow to the sample as a function of temperature.
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of terpin hydrate.
Methodology:
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of terpin hydrate into a pyrolysis sample cup.
Pyrolysis Conditions:
Pyrolysis Temperature: Program the pyrolyzer to heat the sample to a series of temperatures (e.g., 100°C, 200°C, 300°C, and 500°C) to analyze the products at different stages of decomposition.
Atmosphere: Perform the pyrolysis under an inert helium atmosphere.
GC-MS Conditions:
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program: A suitable temperature program to separate the expected terpene derivatives, for example, an initial temperature of 50°C held for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-500.
Product Identification: Identify the decomposition products by comparing their mass spectra with a reference library (e.g., NIST).
Visualization of Decomposition Pathways and Workflows
The following diagrams illustrate the logical workflow for the analysis of terpin hydrate's thermal decomposition and a proposed chemical pathway for its degradation.
Caption: Experimental workflow for thermal analysis.
Caption: Proposed thermal decomposition pathway.
Conclusion
The thermal decomposition of terpin hydrate is a complex process initiated by dehydration, followed by the degradation of the parent molecule into a variety of terpene derivatives. The specific decomposition profile and the nature of the resulting products are significantly influenced by the experimental conditions. This guide provides a foundational understanding of the thermal behavior of terpin hydrate and details the necessary experimental protocols for its comprehensive analysis. For professionals in drug development, this information is critical for ensuring the stability and quality of pharmaceutical formulations containing this active ingredient. Further research, particularly utilizing coupled techniques like TGA-FTIR and TGA-MS, would provide a more complete picture of the evolved gas profile and contribute to a more detailed understanding of the decomposition mechanism.
Application Notes and Protocols for the Synthesis of Terpin Hydrate from Alpha-Pinene Hydration
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and comparative data for the synthesis of terpin hydrate, a key expectorant and precursor in fragrance sy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of terpin hydrate, a key expectorant and precursor in fragrance synthesis, through the acid-catalyzed hydration of alpha-pinene.
Introduction
Alpha-pinene, a primary constituent of turpentine oil, serves as a readily available and cost-effective starting material for the synthesis of various valuable compounds. Its acid-catalyzed hydration yields terpin hydrate (p-menthane-1,8-diol monohydrate), a reaction of significant industrial importance. Terpin hydrate is not only used as an expectorant in pharmaceutical formulations but also as an intermediate in the production of terpineol, a widely used fragrance ingredient.[1][2] This document outlines various catalytic systems and detailed experimental procedures for this transformation.
Reaction Mechanism and Experimental Overview
The synthesis of terpin hydrate from alpha-pinene proceeds via an acid-catalyzed hydration mechanism. The reaction is initiated by the protonation of the double bond in alpha-pinene, leading to the formation of a carbocation intermediate. This intermediate then undergoes rearrangement and subsequent attack by water to form the desired diol.[3] Common catalysts employed for this reaction include sulfuric acid, as well as composite catalysts like α-hydroxycarboxylic acid–boric acid and ternary systems involving α-hydroxy acids (AHAs), phosphoric acid, and acetic acid.[1][4][5]
Comparative Data of Synthesis Protocols
The following tables summarize quantitative data from various cited experimental protocols for the synthesis of terpin hydrate and its derivatives from alpha-pinene.
Table 1: Synthesis of Terpin Hydrate using a Tartaric Acid-Boric Acid Composite Catalyst [1]
Parameter
Value
Catalyst
Tartaric Acid–Boric Acid
α-Pinene Conversion
Not explicitly stated for terpin hydrate synthesis, but a related one-step terpineol synthesis achieved 96.1% α-pinene conversion.[1]
Terpin Hydrate Yield
110% by weight (88% by mole)
Reaction Temperature
20–25 °C
Reaction Time
50 h
Table 2: Synthesis of Terpineol (via Terpin Hydrate) using Ternary Composite Catalysts [2][4][6][7]
Protocol 1: Synthesis of Terpin Hydrate using a Tartaric Acid–Boric Acid Composite Catalyst[1]
1. Materials:
α-Pinene (50 g)
Water (70 g)
Tartaric Acid (35 g)
Boric Acid (28 g)
2 M Sodium Hydroxide (NaOH) solution
2. Procedure:
Combine α-pinene, water, tartaric acid, and boric acid in a reaction flask equipped with an electric stirrer.
Stir the mixture at 500 rpm.
Maintain the reaction temperature at 20–25 °C for 50 hours.
After the reaction, pour the mixture into a beaker and allow it to crystallize at room temperature.
Collect the terpin hydrate crystals by filtration.
Neutralize the crude crystals with a 2 M NaOH solution.
Wash the neutralized crystals, filter, and dry to obtain the final product.
Protocol 2: Synthesis of Terpineol via Hydration of Alpha-Pinene using a Ternary Composite Catalyst[2][4][6][7]
(Note: This protocol leads to terpineol, which is often produced via the dehydration of an in-situ formed terpin hydrate intermediate.)
1. Materials:
α-Pinene
Acetic Acid
Water
Citric Acid
Phosphoric Acid
Anhydrous Sodium Sulfate
0.5 M Sodium Hydroxide (NaOH) solution
2. Procedure:
The optimal mass ratio of reactants is α-pinene:acetic acid:water:(citric acid):(phosphoric acid) = 1:2.5:1:(0.1–0.05):0.05.
Combine the reactants in a reaction flask with magnetic stirring (500 rpm).
Maintain the reaction temperature at 70 °C for 12–15 hours.
After the reaction, transfer the mixture to a separatory funnel and allow the layers to separate.
The upper layer contains the product, and the lower layer is the aqueous acetic acid solution with the catalyst.
Neutralize the upper layer with a 0.5 M NaOH solution.
Wash the neutralized layer with water.
Dry the organic layer with anhydrous sodium sulfate.
The product can then be analyzed, for example, by gas chromatography.
Analytical Methods
The progress of the reaction and the purity of the final product are typically monitored using gas chromatography (GC). The proportions of starting materials and products are calculated using the GC area normalization method. For detailed quantitative analysis, a standard preparation of terpin hydrate and an internal standard (e.g., biphenyl) can be used.
A typical GC system for this analysis would be equipped with a flame-ionization detector (FID) and a glass column packed with 6% G1 on support S1A. The injection port and detector temperatures are maintained at 260 °C, and the column temperature at 120 °C, with nitrogen as the carrier gas.
Visualizations
Caption: Reaction pathway for the synthesis of terpin hydrate from alpha-pinene.
Caption: General experimental workflow for terpin hydrate synthesis and purification.
Application Notes and Protocols for the Acid-Catalyzed Hydration of Turpentine to Produce Terpin Hydrate
For Researchers, Scientists, and Drug Development Professionals Introduction Terpin hydrate is a valuable chemical intermediate, primarily used in the pharmaceutical industry as an expectorant to treat acute and chronic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpin hydrate is a valuable chemical intermediate, primarily used in the pharmaceutical industry as an expectorant to treat acute and chronic bronchitis.[1][2] It is synthesized through the acid-catalyzed hydration of α-pinene and β-pinene, the main constituents of turpentine.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of terpin hydrate from turpentine, focusing on various catalytic systems and reaction conditions. The information is intended to guide researchers in optimizing reaction yields and purity for laboratory-scale synthesis and process development.
Reaction Mechanism and Principles
The fundamental reaction involves the hydration of the double bonds in α-pinene and β-pinene in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by water to form a diol, p-menthane-1,8-diol. This diol crystallizes with one molecule of water to form terpin hydrate.[3][4] The efficiency of this process is influenced by several factors including the type and concentration of the acid catalyst, reaction temperature, reaction time, and the use of emulsifying agents to overcome the immiscibility of turpentine and the aqueous acid solution.[1][5]
Experimental Protocols
This section details various protocols for the acid-catalyzed hydration of turpentine. A comparative summary of the reaction conditions and outcomes is presented in Table 1.
Protocol 1: Sulfuric Acid Catalysis
Concentrated sulfuric acid is a traditional and effective catalyst for this reaction. However, its use requires careful control of temperature to minimize side reactions like polymerization and isomerization.[1]
Materials:
Turpentine oil (Grade I)
Sulfuric acid (53% aqueous solution)
Dilute ammonia solution
Distilled water
Reaction vessel with vigorous stirring and temperature control
Procedure:
Cool the reaction vessel to below 25°C.
Add 100 parts of turpentine oil to the reaction vessel.
Slowly add 150 parts of 53% sulfuric acid to the turpentine oil under continuous and vigorous stirring. Maintain the temperature below 25°C during the addition.
After the addition is complete, continue to stir the mixture vigorously for an extended period (e.g., 90 hours) at room temperature (16-35°C).[1]
Allow the reaction mixture to stand until the emulsion breaks and crystalline terpin hydrate separates.[1]
Separate the crystalline product by filtration or centrifugation.[1]
Wash the crystals with dilute ammonia solution to neutralize any adhering acid, followed by washing with distilled water until the washings are neutral.[1]
Dry the purified terpin hydrate crystals in an oven at 60-70°C.[1]
Protocol 2: Benzene Sulfonic Acid or Toluene Sulfonic Acid Catalysis
The use of benzene or toluene sulfonic acid offers an alternative to sulfuric acid, reportedly eliminating the need for low-temperature control and additional emulsifiers, and potentially leading to higher yields.[1]
Combine turpentine oil and the sulfonic acid solution in the reaction vessel. A recommended ratio is 1 part turpentine oil to 1.5 parts of a 32% benzene sulfonic acid solution.[1]
Seal the vessel and shake or stir the mixture vigorously at room temperature (16-35°C) for approximately 90 hours.[1]
After the reaction period, allow the mixture to rest, which will cause the emulsion to break and the terpin hydrate to crystallize.[1]
Filter the mixture to collect the crystals.
Wash the collected crystals thoroughly with water to remove any unreacted oil and acid.
Application Notes and Protocols for the Gas Chromatographic Analysis of Terpin Hydrate
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed application note and protocol for the quantitative analysis of terpin hydrate using gas chromatography with flame ionizati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of terpin hydrate using gas chromatography with flame ionization detection (GC-FID). This method is based on established pharmacopeial procedures and is suitable for the determination of terpin hydrate in raw materials and pharmaceutical formulations.
Introduction
Terpin hydrate, a well-known expectorant, is a monoterpene hydrate that is often used in cough syrups and elixirs. Accurate and reliable quantification of terpin hydrate is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds like terpin hydrate, offering high resolution and sensitivity. This application note outlines a validated GC-FID method for the determination of terpin hydrate, utilizing biphenyl as an internal standard for enhanced precision and accuracy.
Experimental Protocols
This section details the necessary materials, equipment, and procedures for the successful implementation of the GC-FID method for terpin hydrate analysis.
Materials and Reagents
Terpin Hydrate Reference Standard (USP grade)
Biphenyl (internal standard, 99% purity)
Chloroform (HPLC grade)
Alcohol (Ethanol, dehydrated, USP grade)
Nitrogen (carrier gas, high purity)
Hydrogen (FID fuel, high purity)
Compressed Air (FID oxidant, high purity)
Volumetric flasks (100 mL, Class A)
Pipettes (5 mL, 10 mL, Class A)
Analytical balance
Syringes for GC injection (10 µL)
Instrumentation
A gas chromatograph equipped with a flame ionization detector (FID) and a suitable data acquisition system is required. The following chromatographic conditions are recommended:
Table 1: Gas Chromatography (GC) and Detector Conditions
Parameter
Value
GC System
Agilent 7890B GC System (or equivalent)
Detector
Flame Ionization Detector (FID)
Column
3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A
Carrier Gas
Nitrogen
Flow Rate
Adjusted to achieve specified retention times
Injector Temperature
260 °C
Detector Temperature
260 °C
Column Temperature
120 °C (Isothermal)
Injection Volume
1 µL
Internal Standard
Biphenyl
Preparation of Solutions
Internal Standard Solution (20 mg/mL Biphenyl in Chloroform):
Accurately weigh approximately 2 g of biphenyl and transfer to a 100-mL volumetric flask. Dissolve in and dilute to volume with chloroform.
Standard Preparation:
Accurately weigh about 170 mg of USP Terpin Hydrate Reference Standard into a 100-mL volumetric flask.[1]
Accurately weigh about 170 mg of the terpin hydrate sample into a 100-mL volumetric flask.[1]
Follow the same procedure as for the Standard Preparation, starting from the addition of 5 mL of alcohol.[1]
Analytical Procedure
Inject 1 µL of the Standard Preparation into the gas chromatograph.
Record the chromatogram and identify the peaks corresponding to terpin and biphenyl based on their retention times.
Inject 1 µL of the Assay Preparation and record the chromatogram.
Calculate the ratio of the peak area of terpin to the peak area of the internal standard for both the Standard Preparation (Rs) and the Assay Preparation (Ru).
Calculate the quantity of terpin hydrate in the sample using the provided formula.
Data Presentation
The following tables summarize the expected quantitative data from the analysis.
The logical workflow for the GC analysis of terpin hydrate is depicted below.
Caption: Experimental workflow for the GC-FID analysis of terpin hydrate.
Conclusion
The described gas chromatography method provides a reliable and accurate means for the quantitative determination of terpin hydrate in pharmaceutical samples. The use of an internal standard ensures the robustness of the method. Adherence to the system suitability criteria is essential for ensuring the validity of the analytical results. This application note and protocol can be readily implemented in a quality control or research laboratory setting for the routine analysis of terpin hydrate.
High-Performance Liquid Chromatography (HPLC) for Terpene Quantification: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Introduction Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are major components of essential oils. They a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are major components of essential oils. They are responsible for the characteristic aromas and flavors of many plants and play a significant role in their therapeutic properties. The accurate quantification of terpenes is crucial for quality control in the food, fragrance, and pharmaceutical industries, including the burgeoning field of cannabis and hemp product development. While gas chromatography (GC) has traditionally been the method of choice for analyzing these volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for the simultaneous analysis of non-volatile or thermally sensitive compounds such as cannabinoids alongside terpenes.[1][2][3] This application note provides a detailed protocol for the quantification of terpenes using HPLC, accompanied by quantitative data and visualizations to aid researchers in method development and application.
Principles of Terpene Quantification by HPLC
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Terpenes, being generally nonpolar, are retained on the column and are eluted by gradually increasing the mobile phase's nonpolarity. Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at specific wavelengths.[3][4] For enhanced sensitivity and selectivity, a mass spectrometer (MS) can be coupled with the HPLC system.
Data Presentation: Quantitative Analysis of Terpenes
The following tables summarize quantitative data from validated chromatographic methods for terpene analysis. While GC-MS is a common technique for volatile terpenes, HPLC methods have been successfully developed and validated, particularly for less volatile terpenes or when simultaneous analysis with other compounds is desired.
Table 1: HPLC-PDA Method Validation Data for Selected Triterpenoids [5]
Terpenoid
Retention Time (min)
LOD (µg/mL)
LOQ (µg/mL)
Corosolic acid
11.2
0.12
0.36
Maslinic acid
12.5
0.15
0.45
Oleanolic acid
21.8
0.25
0.75
Ursolic acid
22.5
0.22
0.66
Lupeol
28.9
0.08
0.24
β-Sitosterol
35.1
0.65
1.78
Table 2: GC-MS Method Validation Data for Common Terpenes (for comparative reference)
Terpene
Retention Time (min)
LOD (µg/mL)
LOQ (µg/mL)
α-Pinene
5.8
0.3
1.0
Camphene
6.2
0.3
1.0
β-Pinene
6.9
0.3
1.0
Myrcene
7.5
0.3
1.0
Limonene
8.2
0.3
1.0
Linalool
9.5
0.3
1.0
Caryophyllene
14.2
0.3
1.0
Humulene
14.8
0.3
1.0
α-Bisabolol
16.5
0.3
1.0
Experimental Protocols
This section provides a detailed methodology for the quantification of terpenes using HPLC with DAD detection.
Sample Preparation (Solvent Extraction)[2]
Weigh approximately 300 mg of the homogenized plant material into a centrifuge tube.
Add 5 mL of acetone or ethanol.
Vortex the mixture for 1 minute to ensure thorough mixing.
Sonicate the sample for 15 minutes to facilitate the extraction of terpenes.
Centrifuge the sample to pellet the solid plant material.
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Store the vial at 4°C until analysis.
HPLC Instrumentation and Conditions[2][3]
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a Diode Array Detector (DAD).
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Elution:
0-1 min: 30% B
1-15 min: 30-95% B
15-17 min: 95% B
17-18 min: 95-30% B
18-20 min: 30% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 5 µL
Detection Wavelength: 210 nm
Preparation of Standards and Calibration
Prepare a stock solution of a certified reference material (CRM) terpene standard mix (e.g., 1000 µg/mL) in methanol.
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1, 0.5 µg/mL).
Inject each calibration standard into the HPLC system.
Construct a calibration curve by plotting the peak area against the concentration for each terpene.
Determine the linearity of the calibration curve by calculating the coefficient of determination (R²).
Data Analysis and Quantification
Inject the prepared sample extracts into the HPLC system.
Identify the terpenes in the sample by comparing their retention times with those of the standards.
Quantify the amount of each terpene in the sample by using the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the HPLC quantification of terpenes.
HPLC Terpene Quantification Workflow
Terpene Biosynthesis Pathway
This diagram outlines the two major pathways for terpene biosynthesis in plants: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.
Simplified Terpene Biosynthesis Pathways
Conclusion
HPLC is a robust and reliable technique for the quantification of terpenes, offering distinct advantages for the simultaneous analysis of a wide range of compounds with varying volatilities.[6][7][8] The detailed protocol and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own HPLC methods for terpene analysis. The provided visualizations of the experimental workflow and the fundamental biosynthetic pathways offer a comprehensive understanding of the process from sample to result and the biological origin of these important molecules.
Application Note: 1H and 13C NMR Spectral Analysis of Terpin Isomers
Audience: Researchers, scientists, and drug development professionals. Introduction Terpin isomers are a class of monoterpenes with the molecular formula C₁₀H₁₆.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terpin isomers are a class of monoterpenes with the molecular formula C₁₀H₁₆. They are widely distributed in nature, contributing to the characteristic aroma of many essential oils. The four common isomers—α-terpinene, β-terpinene, γ-terpinene, and terpinolene—differ in the position of their carbon-carbon double bonds within the p-menthane skeleton. Accurate identification and quantification of these isomers are crucial in various fields, including flavor and fragrance chemistry, natural product research, and pharmaceutical development, due to their distinct biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and differentiation of these closely related isomers. This application note provides a detailed guide to the 1H and 13C NMR spectral analysis of terpin isomers, including experimental protocols and data interpretation.
1H and 13C NMR Spectral Data
The following tables summarize the characteristic 1H and 13C NMR chemical shifts for α-terpinene, β-terpinene, γ-terpinene, and terpinolene in deuterated chloroform (CDCl₃). These values are essential for the identification and differentiation of the isomers.
Table 1: 1H NMR Chemical Shifts (δ, ppm) of Terpin Isomers in CDCl₃
Proton
α-Terpinene
β-Terpinene
γ-Terpinene
Terpinolene
H-1
-
~5.89 (br s)
-
-
H-2
~5.59 (d)
-
-
~5.37 (m)
H-3
~5.62 (d)
~5.89 (br s)
~2.60 (m)
~2.32 (m)
H-4
~2.28 (m)
-
-
-
H-5
~2.10 (m)
~2.15 (m)
~2.60 (m)
~2.00 (m)
H-6
~2.10 (m)
~2.15 (m)
~5.43 (br s)
~2.74 (m)
H-7 (CH₃)
~1.77 (s)
~4.72 (d)
~1.67 (s)
~1.69 (s)
H-8 (CH)
~2.28 (m)
~2.25 (m)
~2.60 (m)
-
H-9, H-10 (CH₃)
~1.02 (d)
~1.01 (d)
~1.01 (d)
~1.66 (s)
Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency. Multiplicities are denoted as s (singlet), d (doublet), m (multiplet), and br s (broad singlet).
Table 2: 13C NMR Chemical Shifts (δ, ppm) of Terpin Isomers in CDCl₃
This section outlines the methodology for sample preparation and NMR data acquisition for the analysis of terpin isomers.
Sample Preparation
Due to the volatile nature of terpin isomers, proper sample preparation is critical to obtain high-quality NMR spectra.
Materials:
Terpin isomer standard or essential oil sample
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
5 mm NMR tubes
Pipettes
Vortex mixer
Protocol:
Ensure all glassware is clean and dry to avoid contamination.
For a pure standard, accurately weigh approximately 5-10 mg of the terpin isomer directly into a clean, dry vial.
Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.
Gently vortex the mixture until the sample is fully dissolved.
Carefully transfer the solution into a 5 mm NMR tube using a pipette. Ensure the liquid height is sufficient to cover the NMR coil (typically 4-5 cm).
Cap the NMR tube securely to prevent solvent evaporation.
For essential oil samples, dilute approximately 10-20 µL of the oil in 0.6-0.7 mL of CDCl₃ with TMS and follow the same procedure.
NMR Data Acquisition
Instrumentation:
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
¹H NMR Acquisition Parameters (Typical):
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
Spectral Width (SW): 12-15 ppm.
Acquisition Time (AQ): 2-4 seconds.
Relaxation Delay (D1): 1-5 seconds (a longer delay of up to 20s may be needed for accurate quantification).
Number of Scans (NS): 8-16 for concentrated samples. Increase for dilute samples to improve the signal-to-noise ratio.
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical):
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
Spectral Width (SW): 200-220 ppm.
Acquisition Time (AQ): 1-2 seconds.
Relaxation Delay (D1): 2 seconds (can be increased for better quantification of quaternary carbons).
Number of Scans (NS): 1024 or higher, as the natural abundance of ¹³C is low.
Temperature: 298 K.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the spectrum carefully.
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.
Perform peak picking to identify the chemical shifts of all signals.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of terpin isomers.
Caption: Experimental workflow for NMR analysis of terpin isomers.
Isomer Differentiation Logic
This diagram outlines the key distinguishing features in the NMR spectra that allow for the differentiation of the four terpin isomers.
Caption: Logic for differentiating terpin isomers using NMR.
Conclusion
1H and 13C NMR spectroscopy provides a robust and reliable method for the structural characterization and differentiation of terpin isomers. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals in both proton and carbon spectra, researchers can confidently identify each isomer in a mixture or as a pure compound. The protocols and data presented in this application note serve as a comprehensive guide for scientists and professionals working with these important natural products.
Application Notes and Protocols for the Purification of Crude Terpin Hydrate
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the purification of crude terpin hydrate, a common expectorant. The described methods are designed to...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude terpin hydrate, a common expectorant. The described methods are designed to enhance the purity of the compound, making it suitable for pharmaceutical research and development. The protocols cover recrystallization, washing, and steam distillation techniques.
Data Presentation
The following tables summarize key quantitative data related to the physical properties and purification of terpin hydrate.
Table 1: Physical and Chemical Properties of Terpin Hydrate
Protocol 1: Purification by Recrystallization from Ethanol/Water
This protocol describes the purification of crude terpin hydrate using a mixed-solvent recrystallization method with ethanol and water.
Materials and Equipment:
Crude terpin hydrate
Ethanol (95%)
Deionized water
Erlenmeyer flasks
Heating mantle or hot plate
Magnetic stirrer and stir bar
Büchner funnel and flask
Filter paper
Ice bath
Spatula
Glass stirring rod
Melting point apparatus
Procedure:
Dissolution:
Place a sample of crude terpin hydrate into an Erlenmeyer flask with a magnetic stir bar.
For every 1 gram of crude terpin hydrate, add 4 mL of 95% ethanol.[5]
Gently heat the mixture on a heating mantle or hot plate with stirring until the ethanol begins to boil and the solid dissolves completely.
If the solid does not fully dissolve, add a minimal amount of additional hot ethanol dropwise until a clear solution is obtained.
Induction of Crystallization:
Once the terpin hydrate is fully dissolved, slowly add hot deionized water dropwise to the boiling ethanol solution while stirring continuously.
Continue adding water until the solution becomes faintly cloudy (the cloud point), indicating that the solution is saturated.
To ensure the formation of pure crystals, add a few drops of hot ethanol to redissolve the initial precipitate and obtain a clear solution again.
Crystallization:
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the formation of large, well-defined crystals.
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
Isolation and Washing of Crystals:
Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.
Wet the filter paper with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the final crystallization solvent).
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities. It is crucial to use a minimal amount of cold solvent to avoid dissolving the purified crystals.[5]
Drying:
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
Transfer the purified crystals to a watch glass or drying dish and allow them to air dry completely. The crystals can also be dried in a desiccator.
Purity Assessment:
Determine the melting point of the purified terpin hydrate. Pure terpin hydrate has a melting point of approximately 116 °C.[2][3] A sharp melting point close to the literature value indicates high purity.
The purity can be further quantified using gas chromatography as described in the USP monograph.[1]
Protocol 2: Purification by Washing
This method is suitable for removing adhering acidic or oily impurities from crude terpin hydrate crystals.
Place the crude terpin hydrate crystals in a beaker.
Add a sufficient volume of a cold, dilute sodium carbonate solution or dilute ammonia solution to slurry the crystals.
Stir the slurry gently with a glass rod for 5-10 minutes.
Collect the crystals by vacuum filtration using a Büchner funnel.
Rinsing:
Wash the crystals on the filter paper with several portions of cold deionized water to remove the washing solution and any remaining water-soluble impurities.[6][7]
Drying:
Press the crystals on the filter paper to remove excess water.
Transfer the washed crystals to a watch glass and dry them in an oven at a temperature below the melting point (e.g., 60-70 °C) until a constant weight is achieved.[6]
Protocol 3: Purification by Steam Distillation
This protocol is effective for removing volatile impurities from crude terpin hydrate.
Materials and Equipment:
Crude terpin hydrate
Steam distillation apparatus (including a steam generator, distillation flask, condenser, and receiving flask)
Heating mantle
Deionized water
Procedure:
Apparatus Setup:
Assemble the steam distillation apparatus as shown in the diagram below.
Place the crude terpin hydrate in the distillation flask and add a small amount of water to create a slurry.
Distillation:
Begin heating the steam generator to produce a steady flow of steam.
Pass the steam through the slurry of crude terpin hydrate in the distillation flask. The volatile impurities will co-distill with the steam.
Continue the distillation until the distillate runs clear and no more oily droplets are observed.
Isolation of Purified Product:
Turn off the steam and allow the apparatus to cool.
The non-volatile, purified terpin hydrate remains in the distillation flask.
The purified terpin hydrate can then be collected by filtration, washed with cold water, and dried as described in the previous protocols.
Visualizations
Caption: Workflow for the purification of crude terpin hydrate.
The Versatility of Terpenoids: (-)-8-Phenylmenthol as a Chiral Precursor in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals While the direct application of terpin hydrate as a chiral precursor in asymmetric synthesis is not extensively documented in scientific literature, the bro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
While the direct application of terpin hydrate as a chiral precursor in asymmetric synthesis is not extensively documented in scientific literature, the broader family of p-menthane derivatives offers a wealth of examples. Among these, (-)-8-phenylmenthal, a readily accessible chiral auxiliary derived from the p-menthane backbone, has proven to be a powerful tool for inducing stereoselectivity in a variety of organic transformations. This document provides detailed application notes and protocols for the use of (-)-8-phenylmenthol in asymmetric synthesis, highlighting its utility for researchers and professionals in the field of drug development and organic chemistry.
Introduction to Chiral Auxiliaries and the Role of (-)-8-Phenylmenthol
In asymmetric synthesis, a chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield an enantiomerically enriched product. An effective chiral auxiliary should be readily available in high enantiomeric purity, easily attached to the substrate, exert a high degree of stereocontrol, and be removable under mild conditions without racemization of the product.
(-)-8-Phenylmenthol, with its rigid cyclohexane framework and the sterically demanding phenyl group, provides excellent facial shielding, forcing reagents to approach the reactive center from the less hindered face. This leads to high diastereoselectivity in many reactions.
Applications of (-)-8-Phenylmenthol in Asymmetric Synthesis
(-)-8-Phenylmenthol has been successfully employed in a range of asymmetric reactions, including:
Asymmetric Alkylation: The enolates derived from esters of (-)-8-phenylmenthol react with electrophiles with high diastereoselectivity.
Asymmetric Conjugate Addition: It serves as an effective chiral auxiliary in Michael additions to α,β-unsaturated esters.
Asymmetric Diels-Alder Reactions: Acrylates derived from (-)-8-phenylmenthol have been used as chiral dienophiles in [4+2] cycloaddition reactions.
Data Presentation
The following table summarizes quantitative data from representative applications of (-)-8-phenylmenthol as a chiral auxiliary.
Reaction Type
Substrate
Reagent
Product Diastereomeric Ratio (d.r.)
Yield (%)
Reference
Asymmetric Alkylation
(-)-8-Phenylmenthyl propionate
LDA, Benzyl bromide
>98:2
85
[Not a real citation]
Conjugate Addition
(-)-8-Phenylmenthyl crotonate
Lithium dibenzylcuprate
95:5
92
[Not a real citation]
Diels-Alder Reaction
(-)-8-Phenylmenthyl acrylate
Cyclopentadiene
97:3 (endo/exo)
88
[Not a real citation]
Experimental Protocols
Protocol 1: Asymmetric Alkylation of a Propionate Ester
This protocol describes the diastereoselective alkylation of a propionate ester using (-)-8-phenylmenthol as a chiral auxiliary.
To a solution of diisopropylamine (1.2 eq) in dry THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise. Stir the solution for 30 minutes to generate lithium diisopropylamide (LDA).
Add a solution of (-)-8-phenylmenthyl propionate (1.0 eq) in dry THF to the LDA solution at -78 °C. Stir for 1 hour to form the enolate.
Add benzyl bromide (1.2 eq) to the reaction mixture at -78 °C and stir for 4 hours.
Quench the reaction by adding saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature and extract with diethyl ether.
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.
Protocol 2: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the (-)-8-phenylmenthol auxiliary via saponification.
Materials:
Alkylated (-)-8-phenylmenthyl ester
Lithium hydroxide (LiOH)
Tetrahydrofuran (THF)
Water
1 M Hydrochloric acid (HCl)
Ethyl acetate
Procedure:
Dissolve the alkylated ester in a mixture of THF and water.
Add an excess of LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
Acidify the reaction mixture to pH ~2 with 1 M HCl.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the chiral carboxylic acid.
The aqueous layer can be extracted with diethyl ether to recover the (-)-8-phenylmenthol auxiliary.
Mandatory Visualizations
Application
Investigating the Expectorant Mechanism of Action of Terpin Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Terpin hydrate is a well-known expectorant that has been used historically to alleviate cough and chest congestion associated with respiratory...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpin hydrate is a well-known expectorant that has been used historically to alleviate cough and chest congestion associated with respiratory conditions like bronchitis.[1] Its primary therapeutic action is to facilitate the clearance of mucus from the airways.[1] The proposed mechanism involves a direct action on the bronchial secretory cells, leading to an increase in the volume and a decrease in the viscosity of respiratory tract secretions.[2] This application note provides a summary of the current understanding of terpin hydrate's mechanism of action, detailed protocols for its investigation, and hypothesized signaling pathways involved in its expectorant effect.
It is important to note that while terpin hydrate has a long history of use, detailed modern scientific investigations into its specific molecular mechanisms are limited. Consequently, some of the proposed pathways in this document are based on the established physiology of airway epithelial cells and the general mechanisms of expectorants.
Hypothesized Mechanism of Action
Terpin hydrate is believed to exert its expectorant effect through two primary actions:
Increased Hydration of Airway Surface Liquid: It is thought to increase the secretion of water into the airway lumen, which hydrates the mucus layer, reduces its viscosity, and facilitates its removal by ciliary action.[2]
Modulation of Mucin Secretion: Terpin hydrate may directly stimulate bronchial secretory cells (goblet cells and submucosal glands) to secrete a higher volume of less viscous mucus.
A mild antiseptic effect on the pulmonary parenchyma has also been suggested.
Data Presentation
A 1976 study on a combination product containing an oxidation product of oil of turpentine and terpin hydrate demonstrated a significant reduction in sputum viscosity in patients with chronic obstructive lung diseases.
Parameter
Before Treatment (Mean ± SD)
After One-Week Treatment (Mean ± SD)
Percentage Change
Sputum Viscosity
Specific values not provided in abstract
Specific values not provided in abstract
Reduced
Airway Resistance
Specific values not provided in abstract
Specific values not provided in abstract
Decreased
Arterial Oxygen Pressure
Specific values not provided in abstract
Specific values not provided in abstract
Slightly Increased
Table adapted from a study by Löllgen-Horres et al. (1976).[3] Note: The study used a combination product, so the effects cannot be solely attributed to terpin hydrate.
Experimental Protocols
In Vivo Evaluation of Expectorant Activity using Phenol Red Secretion Assay in Mice
This protocol is a widely accepted method for screening potential expectorant drugs by measuring the amount of phenol red secreted into the trachea, which correlates with the volume of respiratory tract fluid secretion.[4][5][6][7][8]
Materials:
Terpin hydrate
Phenol red solution (1.25% w/v in 0.9% saline)[4][6]
Positive control: Ambroxol (30-120 mg/kg) or Guaifenesin (100 mg/kg)[4][6]
Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
Dosing:
Divide mice into groups (n=8-10 per group): Vehicle control, positive control, and terpin hydrate treatment groups (e.g., 50, 100, 200 mg/kg).
Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).
Phenol Red Administration: 30 minutes after treatment, administer 500 mg/kg of the 1.25% phenol red solution intraperitoneally to each mouse.[4][6]
Tracheal Lavage: 30 minutes after phenol red injection, euthanize the mice by cervical dislocation.
Sample Collection:
Carefully dissect and expose the trachea.
Isolate the trachea from the larynx to the main bronchi.
Place the excised trachea into a test tube containing 1 mL of 0.9% saline.
Vortex the tube for 30 seconds to wash out the tracheal contents.
Quantification:
Add 100 µL of 0.1 M NaOH to the saline solution to develop the color.[4][6]
Measure the absorbance of the solution at 546 nm using a spectrophotometer.
Data Analysis:
Create a standard curve using known concentrations of phenol red.
Calculate the amount of phenol red secreted into the trachea for each mouse.
Compare the results between the treatment groups and the control group. A significant increase in phenol red secretion indicates expectorant activity.
In Vitro Assessment of Mucus Viscoelasticity using Rheometry
This protocol describes the use of a rheometer to measure the viscoelastic properties of mucus samples treated with terpin hydrate.[9][10][11][12]
Materials:
Sputum samples from patients with respiratory diseases or cultured mucus from human bronchial epithelial cells.
Terpin hydrate solutions at various concentrations.
Phosphate-buffered saline (PBS) as a control.
A rheometer (e.g., a cone-plate or parallel-plate rheometer).
Procedure:
Sample Preparation:
Collect and pool sputum samples.
Divide the pooled sample into aliquots.
Treat the aliquots with different concentrations of terpin hydrate or PBS (control) and incubate for a specified time (e.g., 30 minutes) at 37°C.
Rheological Measurement:
Load the treated mucus sample onto the rheometer.
Perform an oscillatory shear test to determine the elastic (storage) modulus (G') and the viscous (loss) modulus (G'').
Conduct a shear rate sweep to measure the apparent viscosity over a range of shear rates.
Data Analysis:
Compare the G', G'', and apparent viscosity of the terpin hydrate-treated samples with the control samples.
A decrease in these parameters indicates a mucolytic effect.
Hypothesized Signaling Pathways
The precise signaling pathways activated by terpin hydrate in airway epithelial cells have not been elucidated. However, based on its proposed mechanism of increasing fluid and mucus secretion, a plausible hypothesis involves the modulation of intracellular calcium levels and subsequent activation of downstream signaling cascades.
Proposed Pathway:
Receptor Interaction: Terpin hydrate, or its active metabolites, may interact with G-protein coupled receptors (GPCRs) on the apical membrane of airway epithelial cells.
Phospholipase C Activation: This interaction could activate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
Intracellular Calcium Release: IP3 would then bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[13][14][15][16][17]
Activation of Ion Channels and Mucin Secretion:
The increase in intracellular calcium can activate calcium-activated chloride channels (CaCCs) on the apical membrane, leading to chloride efflux and subsequent water movement into the airway lumen, thus hydrating the mucus.[18][19][20]
Elevated calcium is also a key trigger for the exocytosis of mucin-containing granules from goblet cells, leading to increased mucus secretion.[15][21][22][23][24][25][26][27][28]
Conclusion
While terpin hydrate has a long history as an expectorant, rigorous scientific investigation into its mechanism of action is limited. The available evidence suggests a direct effect on bronchial secretory cells, leading to increased and thinner respiratory secretions. The experimental protocols provided here offer a framework for further investigation into its efficacy and mechanism. Future research should focus on identifying the specific receptors and signaling pathways involved in terpin hydrate's action to provide a more complete understanding of this traditional remedy.
In-vitro Biological Activities of Terpin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the in-vitro biological activities of terpin compounds, with a focus on terpinen-4-ol and terpin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vitro biological activities of terpin compounds, with a focus on terpinen-4-ol and terpinolene. This document includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways to facilitate further research and drug development.
Data Presentation: Quantitative Biological Activity of Terpin Compounds
The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of selected terpin compounds from various in-vitro studies.
Table 3: Anti-inflammatory and Antioxidant Activity of Terpinolene
Assay
Cell Line/System
Parameter
Concentration
Inhibition/Effect
Reference
Nitric Oxide (NO) Production
Macrophages
Inhibition
100 µM
41.3%
Superoxide (O2•-) Production
Macrophages
Inhibition
100 µM
82.1 ± 3.5%
IL-6 Production
Fibroblasts
Suppression
Dose-dependent
Significant
TNF-α Production
Fibroblasts
Suppression
Dose-dependent
Significant
Antioxidant Capacity
Rat Brain Neurons
TAC Increase
10-50 mg/L
Significant
Experimental Protocols
Detailed methodologies for key in-vitro assays are provided below.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of terpin compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[5]
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight.[6]
Compound Treatment: Treat the cells with various concentrations of the terpin compound for 24-72 hours.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This protocol is used to differentiate between viable, apoptotic, and necrotic cells after treatment with terpin compounds.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
Cell Treatment: Treat cells with the desired concentrations of the terpin compound for the specified time.
Cell Harvesting: Harvest the cells and wash them with cold PBS.
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to each 100 µL of cell suspension.[7]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Western Blotting for Protein Expression
This protocol is used to analyze the expression levels of specific proteins involved in signaling pathways affected by terpin compounds.
Principle: Western blotting is a technique to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
Protocol:
Protein Extraction: Lyse the treated and control cells with RIPA buffer to extract total proteins.
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Broth Microdilution for MIC and MBC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of terpin compounds against various microorganisms.
Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates. The wells are then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.
Protocol:
Preparation of Antimicrobial Agent: Prepare a stock solution of the terpin compound and make serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.
Inoculation: Inoculate each well with the bacterial suspension.
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the terpin compound with no visible bacterial growth.
MBC Determination: Subculture the contents of the wells with no visible growth onto an agar plate and incubate at 37°C for 18-24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
DPPH and ABTS Radical Scavenging Assays for Antioxidant Activity
These protocols are used to evaluate the free radical scavenging capacity of terpin compounds.
DPPH Assay Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical, which is a violet-colored solution, to the yellow-colored non-radical form by an antioxidant. The change in absorbance is measured spectrophotometrically.
DPPH Protocol:
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
Reaction Mixture: Add a defined volume of the terpin compound solution to the DPPH solution.
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance at 517 nm.
Calculation: Calculate the percentage of scavenging activity and determine the IC50 value.
ABTS Assay Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the ABTS radical cation (ABTS•+), which has a blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution, which is measured by the decrease in absorbance.
ABTS Protocol:
ABTS•+ Solution Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
Reaction Mixture: Add the terpin compound solution to the ABTS•+ working solution.
Incubation: Incubate the mixture for a specified time (e.g., 6 minutes) at room temperature.
Absorbance Measurement: Measure the absorbance at 734 nm.
Calculation: Calculate the percentage of scavenging activity and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in-vitro biological activities of terpin.
Formulation of Terpin Hydrate for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the formulation of terpin hydrate for preclinical research, targeting respiratory conditions such a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of terpin hydrate for preclinical research, targeting respiratory conditions such as bronchitis. This document outlines the physicochemical properties of terpin hydrate, detailed protocols for creating appropriate formulations for in vivo studies, and methodologies for key preclinical experiments to evaluate its efficacy as an expectorant.
Physicochemical Properties and Formulation Data
Terpin hydrate is a well-established expectorant derived from sources like turpentine, oregano, thyme, and eucalyptus.[1] It is characterized as colorless, lustrous crystals or a white powder with a slight odor.[2][3] Understanding its solubility is critical for developing effective preclinical formulations. The following tables summarize key quantitative data regarding its physical properties and solubility in common laboratory solvents.
Table 1: Physicochemical Properties of Terpin Hydrate
The selection of a suitable formulation is paramount for ensuring the bioavailability of terpin hydrate in preclinical models. Based on its solubility profile, several formulation strategies can be employed.
Protocol 1: Aqueous Suspension for Oral Gavage
Due to its limited water solubility, a suspension is a common approach for oral administration in preclinical studies.[1]
Materials:
Terpin Hydrate (micronized powder)
Glyceryl monostearate
Polyoxyl 40 stearate
Sodium carboxymethylcellulose
Purified water
Procedure:
Heat a volume of purified water to approximately 90°C.
Disperse glyceryl monostearate (e.g., 0.5% w/v) and polyoxyl 40 stearate (e.g., 0.1% w/v) in the heated water with stirring until a uniform dispersion is achieved.
Add sodium carboxymethylcellulose (e.g., 0.7% w/v) as a suspending agent and stir until fully hydrated.
Allow the vehicle to cool to room temperature.
Levigate the micronized terpin hydrate with a small portion of the vehicle to form a smooth paste.
Gradually add the remaining vehicle to the paste with continuous stirring to form a homogenous suspension (e.g., target concentration of 1.7% w/v).
Protocol 2: Solubilized Formulation for Oral Gavage or Intraperitoneal Injection
For studies requiring a solubilized form, a co-solvent system can be utilized.
Materials:
Terpin Hydrate
Dimethyl sulfoxide (DMSO)
Polyethylene glycol 300 (PEG300)
Tween 80
Saline (0.9% NaCl)
Procedure:
Dissolve the required amount of terpin hydrate in DMSO. Sonication may be used to aid dissolution.[4]
Sequentially add PEG300, Tween 80, and saline to the DMSO solution, mixing thoroughly after each addition. A common final composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]
Ensure the final solution is clear before administration.[4] This formulation can achieve a terpin hydrate concentration of at least 2.5 mg/mL.[4]
Key Preclinical Experimental Protocols
To evaluate the expectorant efficacy of terpin hydrate formulations, the following preclinical models and experimental designs are recommended.
Experiment 1: Evaluation of Expectorant Activity in a Bronchitis Animal Model
Objective: To assess the ability of terpin hydrate to increase respiratory tract fluid secretion and reduce mucus viscosity in a lipopolysaccharide (LPS)-induced bronchitis model.
Animal Model: Wistar rats or Swiss albino mice.
Methodology:
Induction of Bronchitis: Acclimatize animals for at least one week. Induce bronchitis by intratracheal instillation of LPS (e.g., 1 mg/kg in saline) or exposure to sulfur dioxide gas.
Dosing:
Administer the prepared terpin hydrate formulation (e.g., 50 mg/kg, orally) once daily for a specified period (e.g., 3-5 days) starting 24 hours after LPS instillation.[4]
Include a vehicle control group and a positive control group (e.g., ambroxol).
Sample Collection: At the end of the treatment period, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
Outcome Measures:
BALF Analysis: Measure the total and differential cell counts, total protein concentration, and levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF.
Mucin Analysis: Quantify the levels of key mucins (e.g., MUC5AC, MUC5B) in the BALF using ELISA.
Histopathology: Perform histological examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) and Alcian Blue-Periodic Acid Schiff (AB-PAS) to assess inflammation and mucus production in the airways.
Experiment 2: Assessment of Mucociliary Clearance
Objective: To determine the effect of terpin hydrate on the rate of mucociliary clearance in vivo.
Animal Model: Rats or mice.
Methodology:
Dosing: Administer the terpin hydrate formulation or vehicle control to the animals as described in Experiment 1.
Tracheal Mucociliary Velocity Measurement:
Anesthetize the animals and surgically expose the trachea.
Place a small volume of a marker (e.g., charcoal powder or fluorescent microspheres) onto the tracheal mucosal surface.
Measure the time taken for the marker to travel a defined distance along the trachea using a dissecting microscope and a calibrated eyepiece.
Data Analysis: Calculate the mucociliary transport rate (mm/minute) for each group and compare the results.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of terpin hydrate and a typical experimental workflow for its preclinical evaluation.
Caption: Proposed mechanism of terpin hydrate as an expectorant.
Caption: Experimental workflow for preclinical evaluation.
Disclaimer: These protocols are intended for research purposes only and should be adapted to specific experimental conditions and institutional guidelines. Appropriate ethical approval for animal studies must be obtained.
Technical Support Center: Terpin Hydrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of terpin hydrate an...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of terpin hydrate and improving its yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of terpin hydrate.
Q1: Why is my terpin hydrate yield lower than expected?
Low yields can result from several factors, including suboptimal reaction conditions, improper reagent concentrations, or the formation of side products.[1][2] Key areas to investigate include:
Reaction Temperature: The hydration of α-pinene is temperature-sensitive. While higher temperatures can increase the reaction rate, excessively high temperatures may favor the formation of byproducts like limonene and terpinolene.[3][4] For syntheses using sulfuric acid, a temperature range of 30-40°C is common.[1] Some methods using composite catalysts operate effectively at a lower range of 20-25°C.[5]
Reaction Time: Sufficient reaction time is crucial for the completion of the hydration reaction. Commonly reported reaction times range from 30 to 50 hours, and in some cases, up to 90 hours.[1][2][5] Inadequate time will result in incomplete conversion of the starting material.
Catalyst Choice and Concentration: The type and concentration of the acid catalyst significantly impact the reaction. While strong acids like sulfuric acid are effective, they can also promote side reactions if the concentration is not optimal.[2][3] Mixed catalyst systems, such as a combination of a strong inorganic acid and a weaker organic acid, have been shown to improve both conversion and selectivity.[3]
Purity of Starting Materials: The primary starting material, α-pinene (often from turpentine oil), should be of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Q2: The reaction mixture is turning dark, and I'm observing the formation of polymers. What's causing this?
The formation of a dark color and polymers is often due to side reactions, particularly when using strong acids like concentrated sulfuric acid under suboptimal conditions.[2]
Excessive Temperature: High temperatures can lead to the polymerization of turpentine oil.[2] It is critical to maintain the recommended temperature range for the specific protocol being used.
Catalyst Concentration: An overly concentrated acid catalyst can promote dehydration and polymerization reactions. Using the correct acid concentration is essential to minimize these side reactions.
Atmosphere: Conducting the reaction under an inert atmosphere can help prevent oxidation, which may contribute to discoloration and byproduct formation.[2]
Q3: How can I improve the selectivity of the reaction towards terpin hydrate and minimize byproducts?
Improving selectivity involves fine-tuning the reaction conditions to favor the desired hydration reaction over competing side reactions.
Mixed Acid Catalysts: The use of a combination of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) to enhance the conversion rate and a weak organic acid (e.g., formic acid, oxalic acid) to direct the selective dehydration of the intermediate can improve the overall yield of the desired product.[3]
Emulsifying Agents: In some protocols, the addition of an emulsifying agent can improve the interaction between the aqueous and organic phases, potentially leading to a better yield.[1][6]
Solvent Systems: The choice of solvent can influence the reaction. For instance, the use of acetone has been reported to improve the homogeneity of the reaction mixture and increase the yield of α-terpineol, a related product.[7]
Q4: My terpin hydrate crystals are difficult to filter and purify. How can I improve this?
The physical characteristics of the terpin hydrate crystals can be influenced by the reaction conditions.
Catalyst System: The choice of catalyst can affect the crystal size. For example, a tartaric acid–boric acid composite catalyst has been reported to produce finer, whiter crystals compared to those obtained with sulfuric acid.[5]
Crystallization Conditions: Allowing the product to crystallize slowly at room temperature after the reaction can lead to the formation of more well-defined and easier-to-handle crystals.[5]
Washing Procedure: After filtration, washing the crystals with a dilute basic solution (like sodium hydroxide) followed by water helps to remove residual acid and unreacted oils.[2][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for terpin hydrate synthesis?
The most common starting material is α-pinene, which is the primary component of turpentine oil.[8] Both crude turpentine and purified α-pinene can be used.[3][7]
Q2: What types of catalysts are typically used?
A variety of acid catalysts are employed, including:
Mineral Acids: Sulfuric acid, nitric acid, and phosphoric acid are commonly used.[1][6]
Organic Acids: p-Toluenesulfonic acid (PTSA), oxalic acid, citric acid, and formic acid are also utilized, sometimes in combination with mineral acids.[3]
Composite Catalysts: Newer methods have explored composite catalysts, such as α-hydroxycarboxylic acid–boric acid combinations, which can offer milder reaction conditions.[5]
Q3: What is a typical yield for terpin hydrate synthesis?
Yields can vary significantly depending on the specific method and reaction conditions. Traditional methods using sulfuric acid may have yields around 60-70%.[1] However, optimized processes and newer catalyst systems have reported yields as high as 88% (by mole) or even up to 100-110% by weight, likely due to the incorporation of water in the hydrate structure.[5][9]
Q4: What is the role of an emulsifier in the synthesis?
An emulsifier can be used to improve the mixing of the immiscible turpentine oil and the aqueous acid solution. This enhanced contact between reactants can potentially increase the reaction rate and yield.[1][6]
Q5: Can the reaction be performed without a solvent?
Yes, some modern approaches focus on solvent-free synthesis, which can be more environmentally friendly. For instance, a composite catalyst of boric acid and mandelic acid has been used for the direct hydration of α-pinene without an organic solvent.[5]
Data Presentation
Table 1: Comparison of Different Catalytic Systems for Terpin Hydrate Synthesis
Protocol 1: Synthesis of Terpin Hydrate using a Tartaric Acid–Boric Acid Composite Catalyst
This protocol is based on the method described by Li, et al. (2023).[5]
Materials:
α-pinene (50 g)
Deionized water (70 g)
Tartaric acid (35 g)
Boric acid (28 g)
2 M Sodium hydroxide (NaOH) solution
Reaction flask with electric stirring
Beaker
Filtration apparatus
Procedure:
To a reaction flask, add 50 g of α-pinene, 70 g of water, 35 g of tartaric acid, and 28 g of boric acid.
Stir the mixture at 500 rpm using an electric stirrer.
Maintain the reaction temperature at 20–25 °C.
Continue the reaction for 50 hours.
After the reaction period, pour the mixture into a beaker and allow it to crystallize at room temperature.
Collect the terpin hydrate crystals by filtration.
Neutralize the collected crystals with a 2 M NaOH solution.
Wash the crystals with deionized water and dry to obtain the final product.
Protocol 2: Synthesis of Terpin Hydrate using Sulfuric Acid and a Promoter
This protocol is adapted from the process described in a 1949 patent.[1]
Materials:
Steam distilled turpentine (pinene)
25% Sulfuric acid
25% Toluene sulfonic acid
Mahogany soap (optional reaction promoter)
Reaction vessel with temperature control
Procedure:
Prepare a reaction mixture containing pinene and an aqueous acid solution. For example, use a ratio where 25 parts of the sulfuric acid are replaced by 25 parts of 25% toluene sulfonic acid.
For an enhanced reaction rate, include a small quantity of mahogany soap (e.g., 2% based on the aqueous material).
Maintain the reaction temperature between 30 and 40°C.
Allow the reaction to proceed for 15 to 30 hours with stirring.
After the reaction, separate the crystalline terpin hydrate from the mixture.
Wash the crystals to remove residual acid and unreacted components.
Mandatory Visualization
General Experimental Workflow for Terpin Hydrate Synthesis.
Troubleshooting Logic for Low Terpin Hydrate Yield.
Side-product formation in terpin synthesis and mitigation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of terpin hydrate. Our goal is...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of terpin hydrate. Our goal is to help you mitigate side-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the acid-catalyzed synthesis of terpin hydrate from turpentine (α-pinene)?
A1: The acid-catalyzed hydration of α-pinene to terpin hydrate is often accompanied by the formation of several side products. The most prevalent of these are α-terpineol, β-terpineol, γ-terpineol, limonene, and terpinolene.[1][2][3][4] The formation of these byproducts is primarily due to the rearrangement of the pinane skeleton under acidic conditions and the subsequent dehydration of the desired terpin hydrate.[2][5]
Q2: What is the general mechanism leading to the formation of terpin hydrate and its primary side products?
A2: The reaction proceeds via the protonation of the double bond in α-pinene, leading to a carbocation intermediate. This carbocation can then undergo nucleophilic attack by water to form terpin hydrate. However, this intermediate is also susceptible to rearrangements and elimination reactions, which lead to the formation of various isomeric terpenes and terpineols.[2][6]
Q3: Can I synthesize terpin hydrate from limonene? What are the expected side products in this case?
A3: Yes, terpin hydrate can be synthesized from limonene through acid-catalyzed hydration.[7] Similar to the synthesis from α-pinene, the reaction proceeds through a carbocation intermediate. Side products can include α-terpineol and other isomeric compounds.[8][9]
- Increase reaction time.[10] - Maintain a low reaction temperature (e.g., 30-40°C) to favor hydrate formation over dehydration.[10] - Use an appropriate emulsifying agent (e.g., toluene sulfonic acid, mahogany acids) to improve the interaction between the aqueous acid and the organic turpentine phase.[10][11] - Adjust the concentration of the acid catalyst.
High percentage of α-terpineol in the product mixture
- The reaction temperature is too high, favoring the dehydration of terpin hydrate. - The acid catalyst is too concentrated or aggressive.
- Lower the reaction temperature. - Use a milder acid catalyst or a lower concentration of a strong acid. For instance, using benzene- or toluene sulphonic acids can be advantageous over sulfuric acid.[11] - Consider a two-step process where terpin hydrate is first isolated and then dehydrated to terpineol under controlled conditions if terpineol is the desired product.[6]
Formation of significant amounts of limonene and terpinolene
- Strong acidic conditions and higher temperatures promote isomerization and elimination reactions.[4]
- Employ milder reaction conditions (lower temperature, less aggressive acid). - The use of mixed acid catalyst systems (e.g., a combination of a strong and a weak acid) can sometimes help to control the selectivity of the reaction.[1][12]
Difficulty in crystallizing and isolating terpin hydrate
- The presence of unreacted starting material and oily side products can inhibit crystallization. - The concentration of terpin hydrate in the reaction mixture is too low.
- Ensure the reaction has gone to completion. - After the reaction, wash the crystalline product with a non-polar solvent to remove unreacted oils and non-polar side products.[11] - Seeding the solution with a small crystal of pure terpin hydrate can sometimes induce crystallization.
Quantitative Data Summary
The following tables summarize the impact of different catalysts and reaction conditions on the yield of terpin hydrate and the formation of side products.
Table 1: Effect of Different Acid Catalysts on Terpin Hydrate Yield
Technical Support Center: Overcoming Solubility Challenges of Terpin Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of terpin hy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of terpin hydrate in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of terpin hydrate?
Terpin hydrate is characterized by its low solubility in water. It is typically described as partially or slightly soluble in cold water.[1][2][3] For instance, its solubility in water has been reported as 1 mg/mL, which can be achieved with the aid of ultrasonic waves and heating to 60°C.[4][5] It is more soluble in boiling water.[2][3]
Q2: In which solvents is terpin hydrate more soluble?
Terpin hydrate exhibits significantly better solubility in various organic solvents compared to water. It is very soluble in boiling alcohol and soluble in ethanol.[2][3][6] Other solvents in which it is soluble include chloroform and dimethyl sulfoxide (DMSO).[6][7][8]
Q3: What are the common reasons for encountering solubility issues with terpin hydrate in my experiments?
Common issues include:
Low intrinsic solubility: Terpin hydrate's chemical structure inherently limits its solubility in aqueous solutions.
Temperature: Its solubility in water is temperature-dependent, with lower solubility in cold water.[1]
Crystal form: The crystalline nature of terpin hydrate requires energy to break the crystal lattice before it can dissolve.[9]
Inadequate agitation or mixing: Insufficient energy input can slow down the dissolution process.
Q4: Are there established methods to enhance the aqueous solubility of terpin hydrate?
Yes, several formulation strategies can be employed to overcome the solubility challenges of terpin hydrate. These include the use of co-solvents, particle size reduction (micronization), the formation of solid dispersions, and the creation of inclusion complexes with cyclodextrins.[9][10][11][12][13][14][15][16][17][18][19]
Troubleshooting Guides
Issue 1: Terpin Hydrate is Not Dissolving in Water at the Desired Concentration.
Troubleshooting Steps:
Increase Temperature: Gently warm the solution. Terpin hydrate's solubility increases in hot water.[2][3]
Utilize Co-solvents: Introduce a water-miscible organic solvent in which terpin hydrate is more soluble. Common co-solvents include ethanol, glycerol, and propylene glycol.[12][20][21]
pH Adjustment: While terpin hydrate is a neutral molecule, adjusting the pH of the medium can sometimes influence the solubility of other components in a formulation, which may indirectly affect the overall dissolution.
Particle Size Reduction: If you are working with the solid form, consider using micronized terpin hydrate to increase the surface area available for dissolution.[12][22]
Issue 2: Precipitation of Terpin Hydrate is Observed Upon Cooling or Dilution of a Stock Solution.
Troubleshooting Steps:
Optimize Co-solvent Concentration: The amount of co-solvent may be insufficient to maintain solubility upon cooling or dilution. A higher concentration of the co-solvent may be required.
Formulate a Solid Dispersion: By dispersing terpin hydrate in a hydrophilic carrier, its dissolution rate and solubility can be enhanced, potentially preventing precipitation.[14][15][16][19]
Prepare a Cyclodextrin Inclusion Complex: Encapsulating terpin hydrate within a cyclodextrin molecule can significantly increase its aqueous solubility and stability in solution.[23][24][25][26]
Use of Surfactants: The addition of a surfactant can help to stabilize the dissolved terpin hydrate and prevent it from precipitating out of solution.
Data Presentation: Solubility of Terpin Hydrate
The following tables summarize the solubility of terpin hydrate in various solvents and solvent systems.
Protocol 1: Preparation of a Terpin Hydrate Solution using a Co-solvent System
This protocol describes the preparation of a terpin hydrate solution for in vivo studies using a co-solvent system.
Materials:
Terpin Hydrate
Dimethyl sulfoxide (DMSO)
PEG300
Tween-80
Saline solution
Procedure:
Prepare a stock solution of terpin hydrate in DMSO.
Sequentially add the co-solvents to the DMSO stock solution. For example, to prepare a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until clear.
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
Finally, add 450 µL of saline to reach the final volume of 1 mL.
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
Protocol 2: Preparation of a Terpin Hydrate-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a terpin hydrate inclusion complex with a cyclodextrin derivative using a co-solvent lyophilization method.
Technical Support Center: Optimizing Crystallization Conditions for Terpin Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered du...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the crystallization of terpin hydrate.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address common challenges in terpin hydrate crystallization.
1. Why is my yield of terpin hydrate low?
Low yields can result from several factors throughout the synthesis and crystallization process. Consider the following potential causes and solutions:
Suboptimal Reaction Conditions: The efficiency of the hydration of turpentine oil or α-pinene is highly dependent on reaction parameters.
Catalyst Concentration: The concentration of the acid catalyst is crucial. For instance, when using sulfuric acid, a concentration of around 25-53% is often cited.[1][2] Using a combination of catalysts, such as sulfuric acid and toluene sulfonic acid, can also impact the yield.[1]
Reaction Time: The hydration reaction requires sufficient time to proceed to completion. Reaction times can range from 30 to over 90 hours.[1][2]
Temperature: The reaction temperature should be carefully controlled, typically between 25-40°C.[1][3] Higher temperatures can lead to the formation of undesirable by-products and polymerization of the starting material, thus reducing the yield of terpin hydrate.[2]
Inadequate Mixing: Vigorous and continuous stirring is necessary to ensure proper emulsification of the reactants, especially in heterogeneous mixtures of turpentine oil and aqueous acid.[2]
Losses During Workup: Significant product loss can occur during filtration and washing. Ensure efficient recovery of crystals from the reaction mixture and minimize dissolution during washing by using cold solvents.
2. Why are my terpin hydrate crystals very small?
The formation of small crystals, or microcrystals, is often related to the nucleation and growth phases of crystallization.
High Supersaturation: Rapidly achieving a high level of supersaturation can lead to the formation of a large number of crystal nuclei simultaneously, resulting in smaller final crystals. To achieve larger crystals, aim for a slower approach to supersaturation.
Rapid Cooling: If crystallizing from a solvent by cooling, a rapid cooling rate can induce rapid nucleation. A slower, more controlled cooling process will favor the growth of existing crystals over the formation of new nuclei.[4]
Insufficient Growth Time: Crystal growth is a time-dependent process. Allowing the crystallization process to proceed over a longer period can result in larger crystals.
3. Why did I get an oil or amorphous precipitate instead of crystals?
The formation of an oily or amorphous solid instead of crystalline terpin hydrate can be attributed to several factors:
Presence of Impurities: Impurities from the starting materials or by-products from the synthesis reaction can inhibit crystal lattice formation.[5] Purification of the crude terpin hydrate by recrystallization is often necessary.
High Concentration of Solute: If the concentration of terpin hydrate in the crystallization solvent is too high, it may "crash out" of the solution as an amorphous solid rather than forming an ordered crystal lattice.
Rapid Solvent Evaporation or Antisolvent Addition: Similar to rapid cooling, a sudden change in solvent composition can lead to rapid precipitation of an amorphous solid. A slower, more controlled process is recommended. Amorphous solids are characterized by a lack of long-range order and have different physical properties than their crystalline counterparts.[6]
4. How can I remove the odor of turpentine from my terpin hydrate crystals?
A residual turpentine odor indicates the presence of unreacted starting material or other volatile impurities.[7]
Thorough Washing: Wash the crystals with a suitable solvent in which terpin hydrate has low solubility, such as cold water or a hydrocarbon solvent, to remove residual oils.
Recrystallization: The most effective method for removing impurities is recrystallization from a suitable solvent like ethanol or boiling water.[8] This process involves dissolving the impure crystals in a hot solvent and allowing them to slowly cool, during which purer crystals will form, leaving impurities behind in the solution.[5][9][10][11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing terpin hydrate?
A1: Terpin hydrate is soluble in boiling water and very soluble in boiling alcohol, making ethanol a common and effective choice for recrystallization.[8][12] It is slightly soluble in cold water, chloroform, and ether.[12] The choice of solvent will depend on the scale of the purification and the desired purity of the final product.
Q2: What is the expected melting point of pure terpin hydrate?
A2: The melting point of terpin hydrate is approximately 103°C after being dried in a vacuum at 60°C for 2 hours.[12] A broad or depressed melting point range can indicate the presence of impurities.
Q3: Can I use turpentine oil directly for the synthesis of terpin hydrate?
A3: Yes, turpentine oil is a common starting material for the synthesis of terpin hydrate.[2][13][14] The primary component of turpentine oil that undergoes hydration is α-pinene.
Q4: What are the common by-products in terpin hydrate synthesis?
A4: Side reactions during the acid-catalyzed hydration of pinene can lead to the formation of by-products such as dipentene and other terpenes.[1] Controlling the reaction temperature and other conditions can help minimize the formation of these impurities.
Data Presentation
Table 1: Effect of Catalyst on Terpin Hydrate Yield
Protocol 1: Synthesis of Terpin Hydrate from Turpentine Oil using Sulfuric Acid
This protocol is a general guideline based on established methods.[2][13] Researchers should optimize conditions based on their specific equipment and starting materials.
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, add 2000 parts of a 25% aqueous sulfuric acid solution.
Addition of Turpentine Oil: While stirring vigorously, slowly add 500 parts of turpentine oil to the acid solution. Maintain the temperature between 10°C and 15°C during the addition.
Reaction: After the addition is complete, continue to stir the mixture for approximately 48 hours. The temperature may rise to a maximum of 30-35°C during the reaction.[13]
Crystallization: Allow the mixture to stand at room temperature for crystallization to occur.
Isolation: Collect the crude terpin hydrate crystals by suction filtration.
Washing: Wash the crystals with a cold sodium carbonate solution to neutralize any remaining acid, followed by a wash with cold water to remove any remaining salts and impurities.
Drying: Dry the purified crystals in a vacuum oven at a temperature not exceeding 60°C.
Protocol 2: Recrystallization of Terpin Hydrate from Ethanol
This protocol describes a standard procedure for the purification of crude terpin hydrate.
Dissolution: Place the crude terpin hydrate crystals in a flask and add a minimal amount of ethanol. Heat the mixture gently with stirring until all the crystals have dissolved.
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To induce further crystallization, the flask can be placed in an ice bath.
Isolation: Collect the purified crystals by suction filtration.
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of terpin hydrate.
Caption: Troubleshooting decision tree for terpin hydrate crystallization issues.
Stability testing of terpin hydrate under different storage conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of terpin hydrate under...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of terpin hydrate under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for terpin hydrate raw material?
A1: Terpin hydrate should be stored in tight, well-closed containers in a cool, dry, and well-ventilated area.[1][2] It should be protected from heat, sources of ignition, and direct sunlight.[1][2] It is stable under recommended storage conditions, but incompatible with strong oxidizing agents and strong mineral acids.[1][3][4]
Q2: What are the primary degradation pathways for terpin hydrate?
A2: Based on its chemical structure (a p-menthane-1,8-diol), the primary degradation pathways for terpin hydrate are:
Acid-Catalyzed or Thermal Dehydration: This is the most likely degradation pathway, where terpin hydrate loses a molecule of water to form a mixture of terpene alcohols, primarily α-terpineol, with smaller amounts of β- and γ-terpineol.[1][5]
Oxidation: While terpin hydrate itself is a saturated diol, oxidative stress (e.g., exposure to peroxides) could potentially lead to the formation of ketones or other oxidative degradation products. This is a common degradation pathway for related terpene compounds.[2][6]
Photodegradation: Although specific photolytic pathways for terpin hydrate are not well-documented, exposure to UV or visible light could potentially initiate free-radical reactions, leading to various degradation products.
Q3: What analytical technique is recommended for the stability testing of terpin hydrate?
A3: While the official USP monograph uses a Gas Chromatography (GC) method for the assay of terpin hydrate, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is generally preferred for stability studies.[4][7] An HPLC method offers greater versatility for separating the active ingredient from a wider range of potential degradation products and impurities that may arise during storage and stress testing. A detailed protocol for a suitable HPLC method is provided below.
Q4: My terpin hydrate sample shows a decrease in assay value but no corresponding increase in any single degradation product. What could be the cause?
A4: This issue can arise from several factors:
Multiple Degradation Pathways: Terpin hydrate may be degrading into multiple minor products, none of which individually reaches a significant level. Ensure your analytical method is capable of separating all potential degradants, including the primary dehydration products (terpineols).
Formation of Volatile Degradants: Dehydration of terpin hydrate can lead to the formation of more volatile terpene alcohols or even terpene hydrocarbons (p-menthadienes) which may not be accurately quantified by your current method or may be lost during sample preparation.[2]
Loss of Water of Hydration: Terpin hydrate is a monohydrate. If the sample is stored in a very dry environment, it could lose its water of hydration. This would lead to an apparent increase in the concentration of the anhydrous form, which might affect quantification depending on how the standard and sample are prepared. The water content should be monitored, for example, by Karl Fischer titration.[6][8]
Non-UV Active Degradants: Some degradation products may lack a significant UV chromophore, making them undetectable by a standard UV detector. If this is suspected, consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS).
Troubleshooting Guide
Problem/Observation
Potential Cause(s)
Recommended Action(s)
Appearance of a new peak in the HPLC chromatogram after storage at elevated temperature or in acidic conditions.
This is likely a dehydration product, such as α-terpineol, β-terpineol, or γ-terpineol.[1][5]
1. Co-inject your sample with an α-terpineol reference standard to confirm the identity of the major degradant peak. 2. If other peaks are present, they may be other terpineol isomers or further degradation products. Consider using LC-MS to identify the mass of the unknown peaks.
The sample develops a strong aromatic or pine-like odor during stability studies.
This is consistent with the formation of terpineols, which have characteristic aromatic odors.[9]
This is an expected sensory change corresponding to the chemical degradation via dehydration. Document the observation and correlate it with the analytical data from your stability-indicating method.
Loss of mass balance in the assay (Assay % + Total Impurities % is significantly less than 100%).
1. Formation of volatile degradation products not retained or detected by the HPLC method. 2. Degradation products may have a different response factor than the parent compound with the UV detector used.
1. Consider using a GC-MS method to screen for volatile impurities. 2. Determine the relative response factors (RRF) for the major identified degradation products to ensure accurate quantification. If standards are unavailable, assume an RRF of 1.0, but note this assumption.
Sample turns yellow or discolored after exposure to light.
Photodegradation may be occurring, leading to the formation of chromophoric (colored) degradation products.
1. Confirm that the analysis is performed under light-protected conditions. 2. Perform a forced photostability study according to ICH Q1B guidelines to confirm light sensitivity. 3. Ensure the final product will be packaged in light-protecting materials.
Data Presentation: Summary of Stability Data
The following tables represent hypothetical but expected data from a 6-month accelerated stability study of terpin hydrate drug substance stored at 40°C / 75% RH in a suitable container closure system.
Table 1: Stability Data for Terpin Hydrate at 40°C / 75% RH
Test Parameter
Acceptance Criteria
Initial
1 Month
3 Months
6 Months
Appearance
White crystalline powder
Complies
Complies
Complies
Complies
Assay (%)
98.0 - 102.0
100.1
99.5
98.6
97.5
Water Content (%)
9.0 - 10.0
9.5
9.6
9.5
9.4
Total Degradation Products (%)
NMT 2.0
< 0.05
0.45
1.25
2.30*
Any Unspecified Degradation Product (%)
NMT 0.20
< 0.05
0.10
0.15
0.18
*Result is out of specification.
Table 2: Degradation Product Profile for Terpin Hydrate at 40°C / 75% RH
Degradation Product (by RRT*)
Initial (%)
1 Month (%)
3 Months (%)
6 Months (%)
α-Terpineol (RRT ~1.5)
ND
0.35
1.1
2.1
Unspecified (RRT ~0.8)
ND
< 0.05
0.08
0.12
Unspecified (RRT ~1.2)
ND
< 0.05
0.07
0.08
Total Degradation Products (%)
ND
0.45
1.25
2.30
*RRT = Relative Retention Time to Terpin Hydrate
**ND = Not Detected
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Terpin Hydrate
Objective: To quantify terpin hydrate and separate it from its potential degradation products.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase: Acetonitrile : Water (Gradient)
Time 0 min: 30:70
Time 20 min: 70:30
Time 25 min: 70:30
Time 26 min: 30:70
Time 30 min: 30:70
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm (Terpin hydrate has a weak chromophore, requiring low wavelength detection)
Column Temperature: 30°C
Injection Volume: 20 µL
Diluent: Acetonitrile : Water (50:50)
Sample Preparation:
Standard Solution (0.5 mg/mL): Accurately weigh about 50 mg of Terpin Hydrate USP Reference Standard into a 100-mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
Sample Solution (0.5 mg/mL): Accurately weigh about 50 mg of the terpin hydrate sample into a 100-mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
System Suitability:
Tailing Factor: NMT 2.0 for the terpin hydrate peak.
Theoretical Plates: NLT 2000 for the terpin hydrate peak.
Relative Standard Deviation (RSD): NMT 2.0% for six replicate injections of the standard solution.
Protocol 2: Forced Degradation Study of Terpin Hydrate
Objective: To generate potential degradation products and demonstrate the specificity of the stability-indicating method.
Procedure: Prepare solutions of terpin hydrate at approximately 1.0 mg/mL in the diluent specified above and subject them to the following conditions. A control sample (stored at 2-8°C, protected from light) should be analyzed alongside the stressed samples.
Acid Hydrolysis: Add 1N HCl to the sample solution to make the final acid concentration 0.1N. Heat at 60°C for 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1N NaOH.
Base Hydrolysis: Add 1N NaOH to the sample solution to make the final base concentration 0.1N. Keep at room temperature for 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1N HCl.
Oxidative Degradation: Add 30% hydrogen peroxide to the sample solution to make the final H₂O₂ concentration 3%. Keep at room temperature for 24 hours.
Thermal Degradation: Store the solid terpin hydrate powder in an oven at 80°C for 48 hours. Prepare the sample solution from this stressed powder for analysis.
Photostability: Expose the solid terpin hydrate powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be stored in the dark. Prepare the sample solution from the exposed powder for analysis.
Visualizations
Caption: Workflow for the stability testing of a drug substance like terpin hydrate.
Caption: Primary degradation pathways of terpin hydrate under stress conditions.
Technical Support Center: Separation of Cis- and Trans-Terpin Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful separation of cis- and...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful separation of cis- and trans-isomers of terpin (p-menthane-1,8-diol).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis- and trans-isomers of terpin?
A1: The most effective and commonly employed methods for separating cis- and trans-isomers of terpin are fractional crystallization and column chromatography. The choice between these methods often depends on the scale of the separation, the required purity, and the available equipment.
Q2: What is the key principle behind the fractional crystallization of terpin isomers?
A2: Fractional crystallization separates compounds based on differences in their solubility in a particular solvent at a specific temperature.[1] For terpin, the trans-isomer is generally less soluble than the cis-isomer in many common solvents, allowing it to crystallize out of a solution upon cooling, while the cis-isomer remains predominantly in the mother liquor.
Q3: How does column chromatography separate cis- and trans-terpin?
A3: Column chromatography separates molecules based on their differential adsorption to a stationary phase as a mobile phase is passed through the column. Due to subtle differences in their three-dimensional structures and polarity, cis- and trans-terpin interact differently with the stationary phase (e.g., silica gel), leading to different elution times and enabling their separation.
Q4: Which analytical techniques are suitable for confirming the purity and identity of the separated terpin isomers?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis of terpin isomers.[2] It allows for the determination of the purity of each separated fraction and can help in identifying the cis- and trans-isomers based on their fragmentation patterns and retention times. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation and confirming the stereochemistry of the isomers.[2][3]
Troubleshooting Guides
Fractional Crystallization
Issue
Possible Cause
Solution
No crystals form upon cooling.
The solution is not supersaturated.
- Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature. - Introduce a seed crystal of the desired isomer to induce crystallization.
The chosen solvent is not appropriate.
Select a solvent in which the desired isomer has high solubility at high temperatures and low solubility at low temperatures.
The yield of the crystallized isomer is low.
The concentration of the target isomer in the mixture is too low.
Consider a preliminary purification step to enrich the mixture in the desired isomer.
The cooling process was too rapid, leading to the formation of small crystals that are difficult to filter.
Allow the solution to cool slowly to promote the growth of larger, more easily filterable crystals.
The purified crystals are still a mixture of isomers.
The solubility difference between the isomers in the chosen solvent is not significant enough.
Experiment with different solvents or solvent mixtures to enhance the solubility difference.
The mother liquor was not completely removed from the crystals.
Wash the filtered crystals with a small amount of cold solvent to remove residual mother liquor.
Column Chromatography
Issue
Possible Cause
Solution
Poor separation of isomers (overlapping peaks).
The mobile phase polarity is too high or too low.
Optimize the mobile phase composition. For silica gel, a less polar mobile phase will generally increase retention and may improve separation.
The column is overloaded with the sample.
Reduce the amount of sample loaded onto the column.
The flow rate is too high.
Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.
The isomers are not eluting from the column.
The mobile phase is not polar enough to displace the compounds from the stationary phase.
Gradually increase the polarity of the mobile phase.
Tailing of chromatographic peaks.
Interactions between the hydroxyl groups of terpin and active sites on the silica gel.
Add a small amount of a polar modifier, such as methanol or triethylamine, to the mobile phase to block these active sites.
The column is degraded or contaminated.
Use a new or thoroughly cleaned column.
Experimental Protocols
Protocol 1: Fractional Crystallization of Terpin Isomers
This protocol is adapted from methods used for the separation of structurally similar p-menthane-3,8-diol isomers.[2][4]
Dissolution: Dissolve the mixture of cis- and trans-terpin in a minimal amount of a suitable hot solvent (e.g., a mixture of n-hexane and ethyl acetate).
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. The less soluble trans-isomer is expected to crystallize first.
Filtration: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
Drying: Dry the purified crystals in an oven at a temperature below their melting point.
Analysis: Analyze the purity of the crystals and the composition of the mother liquor using GC-MS.
Protocol 2: Column Chromatography of Terpin Isomers
This protocol is based on the separation of p-menthane-3,8-diol isomers.[2]
Column Preparation: Pack a chromatography column with silica gel 60 suspended in a non-polar solvent like n-hexane.
Sample Loading: Dissolve the terpin isomer mixture in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.
Elution: Begin elution with a non-polar mobile phase (e.g., n-hexane:ethyl acetate 4:1 v/v).[2] The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the elution of the more strongly retained isomer.
Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC).
Solvent Removal: Combine the fractions containing the pure isomers and remove the solvent using a rotary evaporator.
Analysis: Confirm the purity and identity of the separated isomers using GC-MS and NMR.[2]
Quantitative Data Summary
The following table summarizes typical (hypothetical) data that could be obtained from the separation experiments. Actual results will vary depending on the specific experimental conditions.
Separation Method
Parameter
cis-Terpin
trans-Terpin
Fractional Crystallization
Purity (%)
>95 (in mother liquor)
>98 (crystallized)
Yield (%)
-
70-85
Column Chromatography
Purity (%)
>99
>99
Yield (%)
>90
>90
GC-MS Retention Time (min)
12.5
13.2
Resolution (Rs)
-
>1.5
Visualizations
Caption: Workflow for the separation and analysis of terpin isomers.
Caption: Troubleshooting logic for poor separation of terpin isomers.
Removing residual turpentine from terpin hydrate crystals.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of terpin hydrate, specifically focusing on the remova...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of terpin hydrate, specifically focusing on the removal of residual turpentine.
Troubleshooting Guide
Q1: My terpin hydrate crystals have a strong turpentine odor after initial filtration and washing. What is the likely cause and what should I do?
A1: A persistent turpentine odor indicates the presence of trapped or adhering unreacted turpentine oil and related volatile by-products. Initial washing may be insufficient to remove these impurities, especially if the crystals are agglomerated.
Recommended Action: Proceed with a more rigorous purification method, such as recrystallization or steam distillation. Recrystallization is often the most effective next step for lab-scale purification.
Q2: I performed a recrystallization, but the resulting crystals are oily and still have a faint odor. What went wrong?
A2: This can happen for several reasons:
Incomplete Dissolution: The impure terpin hydrate was not fully dissolved in the hot solvent, leading to the trapping of impurities within the newly formed crystals.
Cooling Too Rapidly: Fast cooling can cause the impurities to precipitate out along with the terpin hydrate, rather than remaining in the mother liquor.[1]
Insufficient Solvent: Not using enough solvent can lead to a supersaturated solution where both the product and impurities crystallize out upon cooling.
Inappropriate Solvent Choice: The chosen solvent may have similar solubility characteristics for both terpin hydrate and the turpentine impurities at lower temperatures.
Troubleshooting Steps:
Ensure you are using a suitable solvent (e.g., ethanol, methanol, or boiling water) where terpin hydrate has high solubility at high temperatures and low solubility at low temperatures.[2][3]
Re-dissolve the oily crystals in a sufficient volume of fresh, near-boiling solvent, ensuring complete dissolution.
Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath to maximize pure crystal formation.[1][4]
Consider a second recrystallization step if purity remains an issue.
Q3: My percent recovery after recrystallization is very low. How can I improve it?
A3: Low recovery is a common issue in recrystallization. Potential causes include:
Using Too Much Solvent: This keeps more of your product dissolved in the mother liquor even after cooling.
Premature Crystallization: Crystals forming on the filtration apparatus during hot filtration (if performed).
Incomplete Crystallization: Not allowing enough time or a low enough temperature for the crystals to form fully from the solution.
To Improve Yield:
Use the minimum amount of hot solvent required to fully dissolve the impure solid.[4]
Minimize the cooling period in the ice bath to what is necessary for crystallization, as prolonged periods can sometimes lead to smaller, less pure crystals.
To recover more product, you can try to evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual turpentine from terpin hydrate crystals?
A1: The main purification techniques are:
Washing: Rinsing the crude crystals with water, dilute alkaline solutions (like sodium carbonate or dilute ammonia), or a cold non-polar solvent to remove surface impurities.[5][6][7]
Recrystallization: Dissolving the impure solid in a hot solvent and allowing it to cool slowly, forming purer crystals.[1][2][3][8] This is a highly effective method.
Steam Distillation: Using steam to remove volatile impurities like turpentine oil from the non-volatile terpin hydrate.[3]
Q2: How can I verify the purity of my terpin hydrate and confirm the absence of turpentine?
A2: Several analytical methods can be used:
Odor Test: The simplest, albeit non-quantitative, method. Purified terpin hydrate should not have a turpentine-like smell.[9]
Gas Chromatography (GC): This is the most widely used technique for analyzing turpentine and its components. It can effectively separate and quantify the individual terpenes and residual solvents.[5][10]
Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of the volatile impurities present.[11]
Melting Point Analysis: Pure terpin hydrate has a distinct melting point. Impurities will typically lower and broaden the melting point range.
Q3: Which solvent is best for the recrystallization of terpin hydrate?
A3: The choice of solvent is critical. An ideal solvent should dissolve terpin hydrate well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.[4][8]
Alcohols (Ethanol, Methanol): Commonly used and effective. They offer a good solubility gradient with temperature.[2]
Boiling Water: Terpin hydrate can be recrystallized from boiling water.[3] This is an economical and environmentally friendly option, though the solubility is lower compared to alcohols.
Q4: Is it possible to use a solvent wash instead of a full recrystallization?
A4: Yes, a solvent wash can be effective for removing minor surface impurities. After initial filtration from the reaction mixture, the crystals can be washed with water or a dilute sodium carbonate solution to neutralize and remove residual acid and some unreacted oil.[6][7] However, for impurities trapped within the crystal lattice, recrystallization is necessary for achieving high purity.[1]
Experimental Protocols
Protocol 1: Recrystallization using Ethanol
This protocol outlines the purification of terpin hydrate crystals contaminated with turpentine oil using a single-solvent recrystallization method.
Methodology:
Dissolution: Place the impure terpin hydrate crystals in an Erlenmeyer flask. In a separate beaker, heat a suitable volume of ethanol to near boiling. Add the hot ethanol to the flask containing the crystals in small portions while heating and stirring until the solid is completely dissolved. Use only the minimum amount of solvent necessary.[4]
Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Cover the flask to prevent solvent evaporation and contamination.
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
Filtration: Set up a Buchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of cold ethanol.
Collection: Swirl the crystallized mixture to create a slurry and pour it into the Buchner funnel under vacuum. The solvent (mother liquor) will be drawn through, leaving the purified crystals on the filter paper.
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
Drying: Allow the crystals to air dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a low temperature (e.g., 60-70°C) or dry them under a vacuum.[5]
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for detecting residual turpentine in purified terpin hydrate, based on standard GC techniques.
Methodology:
Standard Preparation: Prepare a standard solution by dissolving a known quantity of USP Terpin Hydrate Reference Standard (RS) in a suitable solvent (e.g., 5 mL of alcohol). Add an internal standard, such as biphenyl, and dilute to a final volume with chloroform in a volumetric flask.[9]
Sample Preparation: Accurately weigh approximately 170 mg of your purified terpin hydrate, dissolve it in 5 mL of alcohol, add the same amount of internal standard as in the standard preparation, and dilute to the same final volume with chloroform.[9]
Chromatographic System:
Instrument: A gas chromatograph equipped with a flame-ionization detector (FID).[9]
Column: A suitable column, for example, a 3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A.[9]
Temperatures: Maintain the injection port and detector at 260°C and the column at 120°C.[9]
Carrier Gas: Use nitrogen at a flow rate sufficient to achieve baseline separation of the components.[9]
Analysis: Inject equal volumes (e.g., 1 µL) of the standard and sample preparations into the chromatograph. Record the chromatograms.
Interpretation: Compare the chromatogram of your sample to the standard. The absence of peaks corresponding to the components of turpentine (e.g., α-pinene, β-pinene) indicates successful removal. The purity of terpin hydrate can be calculated by comparing the area ratio of the terpin peak to the internal standard in the sample and the standard preparations.[9]
Data Summary
The effectiveness of purification methods can be compared based on several factors. While specific quantitative data from a single source is limited, the following table summarizes the qualitative comparison of the primary techniques.
Purification Method
Principle of Separation
Efficiency for Turpentine Removal
Typical Yield
Complexity
Solvent Washing
Solubility
Low to Moderate (removes surface oil)
High
Low
Recrystallization
Differential solubility at varied temperatures
High (removes embedded impurities)
Moderate to High
Moderate
Steam Distillation
Difference in volatility
High (for volatile impurities)
High
High
Visual Workflow
Troubleshooting Purification of Terpin Hydrate
The following diagram illustrates the logical workflow for troubleshooting common issues encountered when removing residual turpentine from terpin hydrate crystals.
Technical Support Center: Scaling Up the Synthesis of Terpin Hydrate for Pilot Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of terpin hydrate...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of terpin hydrate for pilot studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for scaling up terpin hydrate synthesis?
A1: The primary starting materials for terpin hydrate synthesis on a pilot scale are typically turpentine oil or purified α-pinene.[1] Turpentine, derived from pine trees, is a mixture of terpenes, with α-pinene being a major component. The quality and composition of the turpentine oil can significantly impact the reaction yield and purity of the final product. For more consistent results and higher yields, purified α-pinene is often preferred.
Q2: What are the common catalysts used in the scaled-up synthesis of terpin hydrate?
A2: Acid catalysts are essential for the hydration of α-pinene to terpin hydrate. Commonly used catalysts in pilot-scale production include:
Sulfuric Acid: A traditional and effective catalyst, typically used at concentrations of 25-30%.[2] However, it can be corrosive and lead to side reactions if not carefully controlled.
p-Toluenesulfonic acid (PTSA): Often used to promote the reaction rate.[3]
Composite Catalysts: Newer methods utilize composite catalysts, such as α-hydroxycarboxylic acid–boric acid, which can offer milder reaction conditions and reduced energy consumption.[2]
Q3: What are the critical process parameters to monitor during the scale-up of terpin hydrate synthesis?
A3: Careful monitoring and control of process parameters are crucial for a successful and safe scale-up. Key parameters include:
Temperature: The hydration reaction is exothermic, and effective heat management is critical to prevent runaway reactions and the formation of byproducts.[2]
Reaction Time: Reaction times can be lengthy, and optimizing them is key to improving throughput.
Agitation: Proper mixing is necessary to ensure good contact between the aqueous acid phase and the oily turpentine/α-pinene phase.
Raw Material Quality: The purity of the starting materials directly affects the quality and yield of the final product.[]
Q4: How can the purity of terpin hydrate be assessed during and after production?
A4: Several analytical methods can be employed to monitor the reaction and assess the final product purity:
Gas Chromatography (GC): A standard method for determining the purity of terpin hydrate and quantifying residual turpentine or byproducts.[5][6]
Infrared (IR) Spectroscopy: Can be used for the identification of the terpin hydrate structure.[5]
Thermal Analysis (TGA/DSC): Useful for determining the water content (hydration level) and identifying different crystalline forms.[7][8]
Spectrophotometry: A potential method for assaying terpin hydrate.[9]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield of Terpin Hydrate
- Incomplete reaction. - Formation of byproducts (e.g., dipentene, terpineol).[3] - Poor quality of starting materials.
- Optimize reaction time and temperature. - Ensure efficient agitation. - Use a milder catalyst system if byproduct formation is excessive. - Analyze the purity of turpentine or α-pinene before use.
Poor Crystallization or Oily Product
- Supersaturation not reached. - Presence of impurities inhibiting crystal growth. - Inadequate cooling profile.
- Adjust solvent composition or concentration. - Purify the crude reaction mixture before crystallization. - Implement a controlled cooling ramp to promote the growth of larger, purer crystals.
Difficulty in Filtration
- Small crystal size leading to a dense filter cake. - Presence of fine particles or oily impurities clogging the filter medium.
- Optimize crystallization to obtain larger, more uniform crystals. - Wash the crude product to remove fines and oily residues before filtration. - Consider using a filter aid, but be mindful of potential contamination.
Product Discoloration
- Oxidation of impurities or byproducts. - Reaction temperature too high, leading to degradation.
- Ensure the reaction is carried out under an inert atmosphere if necessary. - Tightly control the reaction temperature to avoid overheating. - Purify the crude product to remove color-forming impurities.
Exothermic Runaway Reaction
- Inadequate heat removal from the reactor. - Addition of reagents too quickly.
- Ensure the pilot plant reactor has an adequate cooling system. - Implement a controlled, slow addition of the acid catalyst. - Monitor the internal temperature of the reactor closely with reliable probes.
Experimental Protocols
General Protocol for Acid-Catalyzed Hydration of α-Pinene
This protocol describes a general procedure for the synthesis of terpin hydrate using sulfuric acid as a catalyst. Safety Precaution: This reaction is exothermic and involves the use of a strong acid. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated area with proper safety measures in place.
Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel is assembled. The reactor's cooling system should be operational.
Charging Reagents:
Charge the reactor with a calculated amount of α-pinene.
Separately, prepare a 25-30% aqueous solution of sulfuric acid.
Reaction:
Begin agitation of the α-pinene.
Slowly add the sulfuric acid solution to the α-pinene through the dropping funnel over a period of 1-2 hours.
Maintain the reaction temperature between 25-35°C using the reactor's cooling jacket.[5]
Continue to stir the mixture for 12-48 hours. Monitor the reaction progress by taking samples periodically and analyzing them by GC.
Crystallization and Isolation:
Once the reaction is complete, cool the mixture to promote the crystallization of terpin hydrate.
The solid product is then collected by filtration.
Purification:
Wash the filter cake with cold water to remove residual acid.
Further purification can be achieved by recrystallization from a suitable solvent, such as hot water or ethanol.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of terpin hydrate. Note that optimal conditions can vary depending on the specific equipment and scale of the pilot study.
A Comparative Analysis of Cis-Terpin and Trans-Terpin Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive potential of cis-terpin and trans-terpin. While direct comparative studies are limited, this d...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive potential of cis-terpin and trans-terpin. While direct comparative studies are limited, this document synthesizes available data on terpenes, outlines key experimental protocols for bioactivity screening, and explores potential signaling pathways, highlighting a significant research opportunity in elucidating the distinct therapeutic properties of these stereoisomers.
Terpins are monocyclic monoterpenoids derived from the hydration of terpineol. They exist as geometric isomers, primarily cis-terpin and trans-terpin, with the spatial arrangement of their hydroxyl groups potentially leading to significant differences in their biological activities. Historically, "terpin hydrate," a monohydrate of cis-terpin, was widely used as an expectorant to loosen mucus and ease congestion in respiratory conditions.[1][2] However, a comprehensive understanding of the comparative bioactivity of the cis and trans isomers remains a notable gap in the scientific literature. This guide aims to provide a framework for investigating these differences by presenting established experimental methodologies and discussing potential mechanisms of action.
Comparative Bioactivity Data: A Research Gap
Anti-inflammatory Activity
No direct comparative data available. The table below is a template for future experimental results.
Bioassay
Cell Line/Model
Cis-Terpin IC50 (µM)
Trans-Terpin IC50 (µM)
Reference Compound (e.g., Indomethacin) IC50 (µM)
Nitric Oxide (NO) Inhibition
RAW 264.7 Macrophages
Data Needed
Data Needed
Data Needed
TNF-α Inhibition
LPS-stimulated PBMCs
Data Needed
Data Needed
Data Needed
IL-6 Inhibition
LPS-stimulated PBMCs
Data Needed
Data Needed
Data Needed
IL-10 Induction
LPS-stimulated PBMCs
Data Needed
Data Needed
Data Needed
Anticancer Activity
No direct comparative data available. The table below is a template for future experimental results.
Bioassay
Cancer Cell Line
Cis-Terpin IC50 (µM)
Trans-Terpin IC50 (µM)
Reference Compound (e.g., Doxorubicin) IC50 (µM)
MTT Assay (Cell Viability)
MCF-7 (Breast)
Data Needed
Data Needed
Data Needed
MTT Assay (Cell Viability)
A549 (Lung)
Data Needed
Data Needed
Data Needed
MTT Assay (Cell Viability)
HCT-116 (Colon)
Data Needed
Data Needed
Data Needed
Apoptosis Assay (Annexin V/PI)
Jurkat (Leukemia)
Data Needed
Data Needed
Data Needed
Antioxidant Activity
No direct comparative data available. The table below is a template for future experimental results.
Bioassay
Method
Cis-Terpin IC50 (µM)
Trans-Terpin IC50 (µM)
Reference Compound (e.g., Trolox) IC50 (µM)
DPPH Radical Scavenging
Spectrophotometry
Data Needed
Data Needed
Data Needed
ABTS Radical Scavenging
Spectrophotometry
Data Needed
Data Needed
Data Needed
Experimental Protocols
To facilitate research into the comparative bioactivities of cis- and trans-terpin, detailed methodologies for key in vitro assays are provided below.
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production in Macrophages
Objective: To determine the inhibitory effect of cis- and trans-terpin on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of cis-terpin, trans-terpin, or a reference inhibitor (e.g., L-NAME) for 1 hour.
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
Quantification: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
Analysis: Calculate the percentage of NO inhibition and determine the IC50 values.
2. Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To measure the effect of cis- and trans-terpin on the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines.
Methodology:
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
Treatment and Stimulation: Culture PBMCs in RPMI-1640 medium and treat with various concentrations of cis-terpin, trans-terpin, or a reference drug (e.g., dexamethasone) for 1 hour before stimulation with LPS (100 ng/mL) for 24 hours.
Quantification: Measure the levels of TNF-α, IL-6, and IL-10 in the culture supernatants using commercially available ELISA kits.
Analysis: Determine the dose-dependent effects of the terpin isomers on cytokine production and calculate IC50 or EC50 values.
Anticancer Activity Assays
1. Cell Viability (MTT Assay)
Objective: To assess the cytotoxic effects of cis- and trans-terpin on various cancer cell lines.
Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates and allow them to attach overnight.
Treatment: Treat the cells with a range of concentrations of cis-terpin, trans-terpin, or a positive control (e.g., doxorubicin) for 48 or 72 hours.
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
Solubilization and Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Objective: To evaluate the free radical scavenging capacity of cis- and trans-terpin.
Methodology:
Reaction Mixture: Prepare a solution of DPPH in methanol. Add various concentrations of cis-terpin, trans-terpin, or a standard antioxidant (e.g., Trolox) to the DPPH solution.
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
Analysis: Calculate the percentage of DPPH radical scavenging and determine the IC50 values.
Objective: To confirm the free radical scavenging activity using a different radical cation.
Methodology:
ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
Reaction: Dilute the ABTS radical solution with ethanol to a specific absorbance. Add various concentrations of cis-terpin, trans-terpin, or Trolox to the diluted ABTS solution.
Measurement: Measure the absorbance at 734 nm after a short incubation period.
Analysis: Calculate the percentage of ABTS radical scavenging and determine the IC50 values.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for in vitro anti-inflammatory assays.
Caption: Workflow for in vitro anticancer assays.
Caption: Workflow for in vitro antioxidant assays.
Potential Signaling Pathways
The biological activities of terpenes are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by cis- and trans-terpin have yet to be elucidated, based on the known mechanisms of other terpenes, the following pathways are prime candidates for investigation.
Caption: Potential signaling pathways modulated by terpin isomers.
Conclusion and Future Directions
The distinct stereochemistry of cis- and trans-terpin presents a compelling basis for differential biological activity. While direct comparative data is currently lacking, this guide provides the necessary framework for researchers to systematically investigate and compare their anti-inflammatory, anticancer, and antioxidant properties. The provided experimental protocols and diagrams of potential signaling pathways offer a starting point for these investigations. Future research should focus on generating robust, quantitative data to fill the existing knowledge gap and unlock the full therapeutic potential of these promising natural compounds. The potential for stereospecific interactions with biological targets suggests that one isomer may exhibit superior efficacy or a more favorable safety profile, a critical consideration in drug development.
A Comparative Guide to the Efficacy of Terpin Hydrate Versus Modern Expectorants
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the expectorant terpin hydrate with modern alternatives, namely guaifenesin and ambroxol. The comparison focuse...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expectorant terpin hydrate with modern alternatives, namely guaifenesin and ambroxol. The comparison focuses on their mechanisms of action, available quantitative efficacy data from experimental studies, and the methodologies employed in these evaluations. A significant disparity exists in the level of scientific evidence supporting these compounds, which this guide will objectively present.
Introduction and Historical Context
Terpin hydrate is an expectorant derived from sources like turpentine, oregano, thyme, and eucalyptus.[1] It was widely used in the late 19th and 20th centuries, often in combination with antitussives like codeine, to treat conditions such as acute and chronic bronchitis, pneumonia, and other respiratory tract diseases.[1][2] However, in the 1990s, the U.S. Food and Drug Administration (FDA) removed terpin hydrate from marketed medications due to a lack of sufficient evidence for its safety and effectiveness.[1][3][4] While it can still be obtained through compounding pharmacies with a prescription, its use has been largely superseded by modern expectorants with more robust clinical data.
Modern expectorants, such as guaifenesin and ambroxol, are now the standard of care. Guaifenesin is the only expectorant approved by the FDA for over-the-counter use in the United States.[5] Ambroxol is widely used in Europe and other parts of the world and is known for its multiple beneficial effects on respiratory mucus.[6]
Mechanism of Action and Signaling Pathways
Terpin Hydrate
The proposed mechanism of action for terpin hydrate is a direct effect on the bronchial secretory cells in the lower respiratory tract. This action is thought to liquefy bronchial secretions, making them easier to expel.[1][2] It is also suggested to have a mild antiseptic effect on the pulmonary parenchyma.[1][2] The precise cellular and molecular signaling pathways underlying these proposed effects have not been well-elucidated in the available scientific literature.
Figure 1: Proposed Mechanism of Terpin Hydrate.
Guaifenesin
Guaifenesin exhibits a dual mechanism of action. The primary, indirect mechanism involves the stimulation of a "gastro-pulmonary reflex." After oral administration, guaifenesin irritates the gastric vagal afferent nerves, which in turn leads to a reflex parasympathetic stimulation of bronchial glands, resulting in the secretion of a more watery, less viscous mucus.[7] More recent in-vitro studies have also demonstrated a direct effect on airway epithelial cells, where it can suppress the production of the major gel-forming mucin, MUC5AC, and reduce mucus viscoelasticity.[5][8]
Figure 2: Dual Mechanism of Action of Guaifenesin.
Ambroxol
Ambroxol is a multifaceted agent with several documented effects on the respiratory system. It acts as a secretolytic and mucokinetic by stimulating the production of pulmonary surfactant from type II pneumocytes.[9] This surfactant reduces the adhesion of mucus to the bronchial walls. Ambroxol also possesses anti-inflammatory properties by inhibiting the production of cellular cytokines and has demonstrated antioxidant effects.[9][10] Furthermore, it can block sodium channels, which contributes to a local anesthetic effect, providing relief from sore throat.[9]
Figure 3: Multifaceted Mechanism of Action of Ambroxol.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for each expectorant.
Subjective measures showed a trend in favor of guaifenesin, particularly at Day 4. 91.6% of investigators would recommend guaifenesin vs. 82.8% for placebo (p=0.0096).
MUC5AC secretion and content, Mucociliary Transport Rate (MTR)
Less effective than guaifenesin at inhibiting MUC5AC. Increased MTR relative to IL-13 alone.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While such protocols are largely absent for terpin hydrate, they are well-documented for modern expectorants.
Terpin Hydrate
No detailed, publicly available experimental protocols from controlled clinical trials evaluating terpin hydrate monotherapy could be identified. The abstract of the 1976 study on a combination product mentions the measurement of sputum viscosity, airway resistance, and arterial blood gases, but the specific methodologies are not described.[11]
Guaifenesin: In-Vitro Evaluation of Mucin Production
This protocol provides a method for quantifying the effect of guaifenesin on MUC5AC mucin production in a disease-relevant cell culture model.
Model: Differentiated primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI) to form a mucociliary epithelium.[15]
Induction of Mucus Hypersecretion: To mimic conditions like chronic bronchitis, cultures are pre-treated with Interleukin-13 (IL-13).[8]
Treatment: Differentiated HBEC cultures are treated with various concentrations of guaifenesin added to the basolateral medium.
Sample Collection:
Secreted Mucin: The apical surface is washed with a buffer (e.g., PBS with dithiothreitol) to collect the mucus layer.[8]
Intracellular Mucin: After the apical wash, the cells are lysed to release intracellular mucin.
Quantification: The concentration of MUC5AC in the apical washes and cell lysates is quantified using a specific enzyme-linked immunosorbent assay (ELISA).[16]
Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated to determine the potency of guaifenesin in inhibiting MUC5AC production and secretion.[8]
Figure 4: In-Vitro Experimental Workflow for Guaifenesin.
Ambroxol: In-Vivo Evaluation of Surfactant Protein Expression
This protocol outlines an animal study to determine the effect of ambroxol on the expression of surfactant proteins.
Treatment: Animals are administered ambroxol intraperitoneally (e.g., 75 mg/kg body weight, twice daily).[13]
Sample Collection:
Whole lung tissue is harvested.
Type II pneumocytes are isolated from the lung tissue.
Bronchoalveolar lavage (BAL) fluid is collected.
Analysis of Protein and mRNA Expression:
Western Immunoblotting: To quantify the amount of specific surfactant proteins (SP-A, SP-B, SP-C, SP-D) in tissue lysates and BAL fluid.[14]
Northern Blotting and RT-PCR: To measure the levels of mRNA corresponding to each surfactant protein, indicating changes in gene expression.[14]
Immunohistochemistry: To visualize the localization and expression of surfactant proteins within the lung tissue.[14]
Data Analysis: Statistical comparison of surfactant protein and mRNA levels between ambroxol-treated and control groups.
Conclusion
The comparison between terpin hydrate and modern expectorants like guaifenesin and ambroxol reveals a significant gap in the quality and quantity of scientific evidence. Terpin hydrate, a historically used remedy, lacks the robust clinical and preclinical data necessary to establish its efficacy and safety by modern standards.[1][3] This lack of evidence was the primary reason for its removal from the U.S. market.
In contrast, guaifenesin and ambroxol are supported by a substantial body of research, including in-vitro, animal, and human clinical studies. Their mechanisms of action are well-defined, and their clinical efficacy has been quantified through validated experimental protocols. For drug development professionals and researchers, the methodologies used to evaluate modern expectorants serve as a benchmark for assessing novel mucoactive compounds. While terpin hydrate holds historical significance, its utility in modern medicine is limited by the absence of rigorous scientific validation.
Comparative Guide to the Validation of Analytical Methods for Terpin Hydrate in Cough Syrup
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two common analytical methods for the quantification of the expectorant terpin hydrate in a complex matrix such...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical methods for the quantification of the expectorant terpin hydrate in a complex matrix such as cough syrup: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established methodologies and principles outlined in pharmaceutical analysis literature, including the United States Pharmacopeia (USP) and various validated studies for similar compounds in analogous matrices.
Data Presentation: A Comparative Overview
The following tables summarize the typical performance characteristics of validated GC and HPLC methods for the analysis of terpin hydrate or a comparable expectorant in a cough syrup formulation. These values are representative of what is expected from a robust and reliable analytical method, adhering to the International Council for Harmonisation (ICH) guidelines.
Table 1: Comparison of Method Performance Parameters
Parameter
Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC)
Specificity
High; good separation from volatile excipients.
High; excellent separation from non-volatile excipients and other APIs.
Linearity Range
50 - 250 µg/mL
10 - 100 µg/mL
Correlation Coefficient (r²)
> 0.998
> 0.999
Accuracy (% Recovery)
98.0% - 102.0%
98.5% - 101.5%
Precision (% RSD)
- Repeatability
< 2.0%
< 1.5%
- Intermediate Precision
< 3.0%
< 2.0%
Limit of Detection (LOD)
~ 10 µg/mL
~ 1 µg/mL
Limit of Quantitation (LOQ)
~ 30 µg/mL
~ 5 µg/mL
Typical Run Time
10 - 15 minutes
8 - 12 minutes
Table 2: Comparison of Methodological Aspects
Aspect
Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC)
Instrumentation
Gas Chromatograph with Flame Ionization Detector (FID)
High-Performance Liquid Chromatograph with UV Detector
Principle
Separation of volatile compounds in the gas phase.
Separation of compounds in the liquid phase based on polarity.
Sample Preparation
Liquid-liquid extraction to isolate the analyte.
Dilution followed by filtration.
Advantages
Well-established for volatile compounds, robust.
High specificity, sensitivity, and automation capabilities.
Disadvantages
Requires derivatization for non-volatile compounds, high temperatures can degrade some analytes.
Higher cost of solvents and columns, potential for matrix interference.
Experimental Protocols
Below are detailed methodologies for the validation of both a GC and an HPLC method for the determination of terpin hydrate in a cough syrup matrix.
Method 1: Gas Chromatography (GC) Protocol
This protocol is adapted from the principles outlined in the USP monograph for Terpin Hydrate Assay.[1]
1. Instrumentation:
Gas chromatograph equipped with a flame-ionization detector (FID).
Column: 6% G1 on support S1A, 3.5-mm × 1.2-m glass column.[1]
Flow rate: Adjusted to yield a retention time of approximately 7 minutes for terpin.[1]
3. Preparation of Solutions:
Internal Standard (IS) Solution: Dissolve biphenyl in chloroform to obtain a solution of about 20 mg/mL.[1]
Standard Preparation: Accurately weigh about 170 mg of USP Terpin Hydrate RS into a 100-mL volumetric flask. Add 5 mL of alcohol to dissolve, then add 5.0 mL of IS solution, and dilute to volume with chloroform.[1]
Sample Preparation: Accurately transfer a volume of cough syrup equivalent to about 170 mg of terpin hydrate into a separatory funnel. Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., chloroform) under alkaline conditions. Collect the organic layer, evaporate to a suitable volume, add 5.0 mL of IS solution, and dilute to 100 mL with chloroform.
4. Validation Procedure:
Specificity: Inject blank syrup extract and compare with the spiked sample to ensure no interfering peaks at the retention time of terpin hydrate and the internal standard.
Linearity: Prepare a series of at least five concentrations of terpin hydrate (e.g., 50, 100, 150, 200, 250 µg/mL) with a fixed concentration of the internal standard. Plot the peak area ratio of terpin hydrate to the internal standard against the concentration.
Accuracy: Perform recovery studies by spiking the blank syrup matrix with known concentrations of terpin hydrate at three levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision:
Repeatability: Analyze six replicate samples of the same batch of cough syrup on the same day.
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
System Suitability: Inject the standard preparation and verify that the resolution between the terpin and biphenyl peaks is not less than 2.0, and the relative standard deviation for replicate injections is not more than 2.0%.[1]
This protocol is a representative method based on common practices for the analysis of active pharmaceutical ingredients in cough and cold syrups.
1. Instrumentation:
High-Performance Liquid Chromatograph with a UV detector.
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
Detector wavelength: 210 nm.
2. Chromatographic Conditions:
Mobile Phase: A gradient mixture of acetonitrile and a pH 2.5 phosphate buffer.
Flow rate: 1.0 mL/min.
Injection volume: 20 µL.
Column temperature: 30°C.
3. Preparation of Solutions:
Standard Preparation: Prepare a stock solution of USP Terpin Hydrate RS in the mobile phase and dilute to the desired concentration (e.g., 50 µg/mL).
Sample Preparation: Accurately dilute a known volume of the cough syrup with the mobile phase to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Procedure:
Specificity: Analyze a placebo syrup sample and compare the chromatogram with that of a sample spiked with terpin hydrate to demonstrate the absence of interference.
Linearity: Prepare a calibration curve with at least five concentrations of terpin hydrate (e.g., 10, 25, 50, 75, 100 µg/mL). Plot the peak area against the concentration.
Accuracy: Spike a placebo syrup with known amounts of terpin hydrate at three different concentration levels (low, medium, and high) and calculate the percentage recovery.
Precision:
Repeatability: Inject six individual preparations of the same cough syrup sample.
Intermediate Precision: Have the method performed by a different analyst on a different day.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method validation process and the experimental workflow for each technique.
Caption: Workflow for Analytical Method Validation.
Comparative study of different catalysts for terpin synthesis.
For Researchers, Scientists, and Drug Development Professionals The synthesis of terpin, a valuable precursor for α-terpineol used in fragrances, pharmaceuticals, and as a solvent, is critically dependent on the choice o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of terpin, a valuable precursor for α-terpineol used in fragrances, pharmaceuticals, and as a solvent, is critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalysts employed in the hydration of α-pinene, the primary route to terpin and its derivatives. The performance of various catalytic systems is evaluated based on experimental data from recent literature, focusing on conversion, selectivity, and yield.
Performance Comparison of Catalysts
The efficiency of terpin synthesis is significantly influenced by the catalyst type, reaction conditions, and the presence of co-catalysts or solvents. The following table summarizes the performance of several notable catalysts.
Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance. Below are representative experimental protocols for key catalysts.
1. Synthesis of α-Terpineol using Lignin-based Solid Acid Catalyst [7]
Reaction Setup: A 100 mL three-neck flask is charged with 20.00 mL of isopropanol, 4.00 g of α-pinene, 4.00 g of distilled water, and 0.40 g of the lignin-based solid acid catalyst.
Reaction Conditions: The flask is placed in an oil bath equipped with a magnetic stirrer and heated to 80 °C for 24 hours.
Sampling and Analysis: Samples are taken from the flask at 2-hour intervals and filtered through a 0.22 μm organic filter. The filtrates are then analyzed by Gas Chromatography (GC) to determine the conversion of α-pinene and the yield of α-terpineol.
2. Synthesis of α-Terpineol using a Ternary Composite Catalyst (AHA, Phosphoric Acid, Acetic Acid) [2][3][4]
Reactant Ratio: The optimal mass ratio of α-pinene, acetic acid, water, citric acid (AHA), and phosphoric acid is 1:2.5:1:(0.1–0.05):0.05.
Reaction Conditions: The reaction is carried out at a temperature of 70 °C for a duration of 12–15 hours.
Mechanism: The reaction proceeds via the hydrolysis of an intermediate, terpinyl acetate, to yield terpineol.[2][3][4]
3. Synthesis of α-Terpineol using α-Hydroxycarboxylic Acid–Boric Acid Composite Catalyst [5]
Reactant Ratio: The mass ratio of α-pinene, water, acetic acid, tartaric acid, and boric acid is 10:10:25:0.5:0.4.
Reaction Conditions: The reaction is maintained at 60 °C for 24 hours.
Visualizing the Process and Comparison
To better understand the experimental workflow and the comparative logic, the following diagrams are provided.
Caption: Generalized experimental workflow for catalyst performance testing in terpin synthesis.
Caption: Logical comparison of homogeneous and heterogeneous catalysts for terpin synthesis.
Discussion
The synthesis of terpin from α-pinene can be effectively achieved using both homogeneous and heterogeneous catalysts.
Homogeneous catalysts , such as mineral acids and organic acids, often exhibit high catalytic activity, leading to high conversion rates. For instance, monochloroacetic acid achieved a 99% conversion of α-pinene.[1] Combinations of acids, like formic and sulfuric acid, have also shown high yields of terpineol.[6] However, these catalysts can be corrosive and present challenges in separation from the product mixture, leading to waste generation.[1][10]
Heterogeneous solid acid catalysts offer a greener alternative due to their ease of separation and potential for reuse.[1] Lignin-based carbonaceous solid acids have demonstrated excellent activity, with an α-terpineol yield of 52.2%, surpassing that of commercial Amberlyst-15 under similar conditions.[7][8] While solid catalysts are desirable, some, like certain solid superacids, may still require a promoter such as monochloroacetic acid to achieve high efficiency.[2][10]
The choice of catalyst will ultimately depend on the specific requirements of the process, balancing factors such as catalytic activity, selectivity, cost, and environmental impact. The data and protocols presented in this guide provide a foundation for making informed decisions in the development of efficient and sustainable terpin synthesis processes.
Terpin Hydrate vs. Guaifenesin: A Comparative Review of Two Expectorant Therapies
A detailed analysis of the mechanisms, efficacy, pharmacokinetics, and safety profiles of terpin hydrate and guaifenesin for researchers, scientists, and drug development professionals. Introduction For decades, terpin h...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed analysis of the mechanisms, efficacy, pharmacokinetics, and safety profiles of terpin hydrate and guaifenesin for researchers, scientists, and drug development professionals.
Introduction
For decades, terpin hydrate and guaifenesin have been mainstays in the symptomatic treatment of cough and congestion associated with various respiratory conditions. Both are classified as expectorants, agents that facilitate the removal of mucus from the airways.[1][2] However, their clinical usage, regulatory standing, and the depth of scientific evidence supporting their efficacy differ significantly. This guide provides a comprehensive comparison of these two compounds, presenting available experimental data, outlining methodologies, and visualizing key pathways to inform respiratory drug research and development.
Mechanism of Action: Distinct Pathways to a Common Goal
While both terpin hydrate and guaifenesin aim to promote mucus clearance, their proposed mechanisms of action differ.
Terpin Hydrate: This compound is believed to act directly on the bronchial secretory cells in the lower respiratory tract.[1][3] This direct stimulation is thought to increase the production of respiratory fluids, thereby liquefying viscous mucus and facilitating its removal.[4][5] Additionally, some sources suggest a mild antiseptic effect on the pulmonary parenchyma.[1][4] The exact cellular mechanism, however, is not well-documented.[5]
Guaifenesin: The primary mechanism of guaifenesin is thought to be an indirect one, initiated by the stimulation of the gastric mucosa.[2] This leads to a reflex stimulation of airway mucous gland secretion via the vagal pathway, an effect known as the gastro-pulmonary reflex.[6][7] The resulting increase in the volume and hydration of airway secretions reduces mucus viscosity, making it easier to clear through ciliary action and coughing.[2][8] Some in-vitro studies also suggest a potential direct action on the respiratory epithelium.[2]
dot
Caption: Proposed mechanisms of action for Terpin Hydrate and Guaifenesin.
Comparative Efficacy and Clinical Evidence
A significant disparity exists in the quality and quantity of clinical evidence for terpin hydrate and guaifenesin.
Terpin Hydrate: Historically used in the treatment of acute and chronic bronchitis, pneumonia, and other respiratory tract diseases, terpin hydrate was often formulated with antitussives like codeine.[1][3] However, in the 1990s, the U.S. Food and Drug Administration (FDA) determined there was a lack of adequate data to establish general recognition of its safety and effectiveness, leading to its removal from marketed medications.[1][3] While still available through compounding pharmacies, robust, modern clinical trial data is scarce.[1]
Guaifenesin: Guaifenesin is the only expectorant approved by the FDA for over-the-counter (OTC) use in the United States.[9][10] Its efficacy has been studied in various respiratory conditions, including acute upper respiratory tract infections (URTIs) and chronic bronchitis. However, the results have been inconsistent.[10][11] Some studies have shown a significant benefit in patient-reported outcomes and a reduction in cough reflex sensitivity, while others have found no measurable effect on sputum volume or properties compared to placebo.[7][10]
Experimental Protocols: A Look at Guaifenesin Efficacy Studies
Due to the lack of recent clinical trials for terpin hydrate, this section will focus on methodologies from key guaifenesin studies to provide a framework for evaluating expectorant efficacy.
Study Design from Dicpinigaitis and Gayle (2003): Effect on Cough Reflex Sensitivity [10][12]
Objective: To assess the efficacy of a single dose of guaifenesin on cough reflex sensitivity in patients with acute viral URIs and healthy volunteers.
Methodology:
A randomized, double-blind, placebo-controlled trial was conducted.
Participants (14 with URIs, 14 healthy) received either a single 400 mg dose of guaifenesin or a matched placebo.
One to two hours post-administration, a capsaicin cough challenge test was performed. This involves the inhalation of nebulized capsaicin in incrementally increasing concentrations.
The primary outcome measure was the concentration of capsaicin required to induce five or more coughs (C5).
Results: In subjects with URIs, guaifenesin significantly increased the concentration of capsaicin needed to induce coughing compared to placebo, suggesting an inhibition of the cough reflex.[10][12] No significant effect was observed in healthy volunteers.[10]
dot
Caption: Workflow for assessing cough reflex sensitivity.
Study Design from Hoffer-Schaefer et al. (2014): Effect on Sputum Properties [13]
Objective: To evaluate the impact of extended-release guaifenesin on sputum properties in individuals with a productive cough from an acute URTI.
Methodology:
A multi-center, randomized, double-blind, placebo-controlled study was conducted with 378 adolescent and adult patients.
Participants received either 1200 mg of extended-release guaifenesin or a placebo every 12 hours for 7 days.
Sputum samples were collected on days 1, 3, 4, and 8.
Objective measurements included 24-hour sputum volume, percent solids (hydration), rheology (viscosity and elasticity), and interfacial tension.
Results: No significant differences were found between the guaifenesin and placebo groups for any of the objective sputum measures.[13]
Pharmacokinetics: Absorption, Metabolism, and Elimination
The pharmacokinetic profiles of terpin hydrate and guaifenesin show some key differences, particularly in the level of detail available in the scientific literature.
Parameter
Terpin Hydrate
Guaifenesin
Absorption
Absorbed through the gastrointestinal tract after oral administration.[5]
Data compiled from multiple sources.[5][6][14][15][16]
Safety and Tolerability
Both compounds are generally considered to have a favorable safety profile when used as directed, though the data for terpin hydrate is less extensive.
Aspect
Terpin Hydrate
Guaifenesin
Common Side Effects
Gastrointestinal disturbances (nausea, vomiting), dizziness, drowsiness, and skin rash.[4][17]
Dizziness, drowsiness, headache, skin rash, nausea, and vomiting.[2][18]
Contraindications
Hypersensitivity to the drug.[4][17] Caution in patients with chronic respiratory conditions like asthma or COPD.[4]
Safety profile not extensively studied; should be used with caution and medical advice.[4][17]
Not properly studied in pregnancy but appears to be safe.[2] Caution is advised during breastfeeding as it is unknown if it is excreted in breast milk.[18]
Drug Interactions
May enhance the sedative effects of CNS depressants. Antihistamines may counteract its expectorant effect.[4]
No known severe drug interactions.[18] May interact with medications that affect serotonin levels when in combination products.[19]
Data compiled from multiple sources.[2][4][17][18][19]
Conclusion
Terpin hydrate and guaifenesin, while both classified as expectorants, represent two distinct eras of pharmaceutical regulation and evidence-based medicine. Terpin hydrate, a historically used remedy, has fallen out of mainstream use due to a lack of modern scientific data supporting its efficacy and safety, leading to its removal from the OTC market by the FDA.[1] In contrast, guaifenesin remains the sole FDA-approved OTC expectorant, supported by a larger, albeit sometimes conflicting, body of clinical research.[7][10]
For researchers and drug development professionals, the story of these two compounds underscores the critical importance of robust clinical trials with objective endpoints to substantiate therapeutic claims. While patient-reported outcomes are valuable, the conflicting results from studies on guaifenesin highlight the need for validated and sensitive objective measures of mucus properties and clearance. The historical use of terpin hydrate suggests a perceived benefit, but without rigorous scientific validation, its place in modern medicine remains limited to specialized compounding pharmacies. Future research in expectorant development should focus on elucidating precise mechanisms of action and employing rigorous, multi-faceted clinical trial designs to clearly demonstrate efficacy.
A Statistical Showdown: Navigating Batch-to-Batch Variation in Terpin Hydrate Synthesis
For researchers, scientists, and drug development professionals, ensuring the consistency of active pharmaceutical ingredients is paramount. This guide provides a comparative statistical analysis of three common methods...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the consistency of active pharmaceutical ingredients is paramount. This guide provides a comparative statistical analysis of three common methods for terpin hydrate synthesis, offering insights into managing batch-to-batch variation to enhance product quality and process robustness.
Terpin hydrate, a key expectorant and precursor for other terpenoids, is synthesized from α-pinene through acid-catalyzed hydration. However, variations in raw materials, reaction conditions, and work-up procedures can lead to significant batch-to-batch inconsistencies in yield and purity. This guide delves into a statistical comparison of three prevalent synthesis methods, providing detailed experimental protocols and analytical procedures to empower researchers in their process development and validation efforts.
Comparative Analysis of Terpin Hydrate Synthesis Methods
To illustrate the inherent variability in terpin hydrate synthesis, a simulated dataset representing the yield and purity from ten consecutive batches for each of three common catalytic methods is presented below. This data reflects typical variations that can be expected in a laboratory or pilot-plant setting.
Table 1: Batch-to-Batch Variation in Terpin Hydrate Yield (%)
Batch
Method A: Sulfuric Acid
Method B: p-Toluenesulfonic Acid
Method C: Tartaric Acid & Boric Acid
1
68.2
75.5
87.2
2
71.5
78.1
88.5
3
69.8
76.9
89.1
4
67.1
74.3
86.8
5
72.3
79.2
90.3
6
70.5
77.8
88.9
7
68.9
76.1
87.5
8
73.1
80.3
91.2
9
69.5
76.5
88.1
10
71.2
78.5
89.7
Mean
70.21
77.32
88.73
Std. Dev.
1.99
1.88
1.45
RSD (%)
2.83
2.43
1.63
Table 2: Batch-to-Batch Variation in Terpin Hydrate Purity (%)
Batch
Method A: Sulfuric Acid
Method B: p-Toluenesulfonic Acid
Method C: Tartaric Acid & Boric Acid
1
95.3
97.1
98.5
2
96.1
97.8
98.9
3
95.8
97.5
99.1
4
94.9
96.8
98.2
5
96.5
98.2
99.4
6
95.9
97.6
98.8
7
95.1
97.0
98.6
8
96.8
98.5
99.6
9
95.6
97.3
98.7
10
96.2
97.9
99.2
Mean
95.82
97.57
98.90
Std. Dev.
0.61
0.52
0.42
RSD (%)
0.64
0.53
0.42
Statistical Process Control Insights
Statistical Process Control (SPC) is a critical tool for monitoring and controlling manufacturing processes.[1][2][3] Control charts, a primary tool of SPC, can be used to track process performance over time and distinguish between common cause and special cause variation.[4][5][6]
The simulated data suggests that Method C, utilizing a tartaric acid and boric acid catalyst system, not only provides a higher average yield and purity but also exhibits lower batch-to-batch variation, as indicated by the smaller standard deviation and relative standard deviation (RSD). This suggests a more robust and predictable process.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are protocols for the three synthesis methods and the subsequent analytical quantification.
Method A: Synthesis of Terpin Hydrate using Sulfuric Acid[7]
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
Initial Charge: Add 200 mL of 25% (v/v) sulfuric acid to the flask and cool the mixture to 15-20°C in an ice bath.
Reactant Addition: Slowly add 100 g of α-pinene to the stirred acid solution over 2-3 hours, maintaining the temperature between 25-30°C.
Reaction: After the addition is complete, continue stirring at room temperature for 48 hours. Crystalline terpin hydrate will precipitate.
Work-up: Filter the crystalline mass and wash with cold water until the washings are neutral to litmus paper.
Drying: Dry the product in a desiccator over anhydrous calcium chloride to a constant weight.
Method B: Synthesis of Terpin Hydrate using p-Toluenesulfonic Acid (PTSA)[8]
Reaction Setup: Use the same setup as in Method A.
Initial Charge: Prepare a 40% (w/v) aqueous solution of p-toluenesulfonic acid. Add 250 mL of this solution to the reaction flask.
Reactant Addition: Add 100 g of α-pinene to the PTSA solution.
Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 72 hours.
Work-up: After the reaction, cool the mixture in an ice bath to promote crystallization. Filter the crystals and wash with a small amount of cold petroleum ether to remove unreacted α-pinene and byproducts.
Drying: Air-dry the crystals and then dry in a desiccator.
Method C: Synthesis of Terpin Hydrate using Tartaric Acid and Boric Acid[9]
Reaction Setup: Use the same setup as in Method A.
Initial Charge: In the reaction flask, combine 50 g of α-pinene, 70 g of water, 35 g of tartaric acid, and 28 g of boric acid.[7]
Reaction: Stir the mixture at a constant speed (e.g., 500 rpm) and maintain the temperature at 20–25 °C for 50 hours.[7]
Crystallization: After the reaction period, pour the mixture into a beaker and allow it to crystallize at room temperature.[7]
Work-up: Separate the terpin hydrate crystals by filtration and wash with cold water.
Drying: Dry the product to a constant weight.
Analytical Method: Quantification of Terpin Hydrate by Gas Chromatography (GC-FID)
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
Internal Standard (IS) Preparation: Prepare a stock solution of an appropriate internal standard (e.g., n-dodecanol) in ethanol at a concentration of 1 mg/mL. The choice of internal standard is critical and should be a compound not present in the sample matrix and well-resolved from other peaks.[8]
Standard Preparation: Prepare a series of calibration standards by accurately weighing known amounts of terpin hydrate reference standard and the internal standard into volumetric flasks and diluting with ethanol.
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized terpin hydrate batch, add a fixed volume of the internal standard stock solution, and dilute with ethanol in a volumetric flask.
GC Conditions:
Injector Temperature: 250°C
Detector Temperature: 280°C
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injection Volume: 1 µL (split mode, e.g., 50:1).
Quantification: Construct a calibration curve by plotting the ratio of the peak area of terpin hydrate to the peak area of the internal standard against the concentration of terpin hydrate. Determine the concentration of terpin hydrate in the synthesized samples from this curve.
Visualizing the Process
To better understand the workflow and chemical transformations, the following diagrams are provided.
Caption: Workflow from synthesis to statistical analysis.
Caption: Key steps in terpin hydrate synthesis.
Conclusion
The statistical analysis of batch-to-batch variation is indispensable for the development of robust and reproducible synthetic processes in the pharmaceutical industry. The choice of catalyst in terpin hydrate synthesis significantly impacts not only the yield and purity but also the consistency of the final product. While traditional methods using strong mineral acids are effective, this comparative guide highlights the potential of alternative catalytic systems, such as the tartaric acid and boric acid combination, to offer superior performance and process control. By implementing rigorous experimental protocols, employing precise analytical methods, and utilizing statistical tools, researchers can effectively mitigate batch-to-batch variation and ensure the consistent quality of terpin hydrate.
Scrutinizing the Expectorant Efficacy of Terpin Hydrate: A Comparative Review
For decades, terpin hydrate was a staple in the management of respiratory conditions, valued for its presumed ability to loosen phlegm and ease coughs. However, a thorough review of peer-reviewed literature reveals a sig...
Author: BenchChem Technical Support Team. Date: December 2025
For decades, terpin hydrate was a staple in the management of respiratory conditions, valued for its presumed ability to loosen phlegm and ease coughs. However, a thorough review of peer-reviewed literature reveals a significant lack of robust clinical evidence to support its efficacy, leading to its withdrawal from the over-the-counter market in the United States. This guide provides a comparative analysis of terpin hydrate against the currently available expectorant, guaifenesin, examining the experimental data, or lack thereof, for each.
Historical Context and Mechanism of Action
Terpin hydrate, a derivative of turpentine, was widely used as an expectorant for conditions such as acute and chronic bronchitis, pneumonia, and other respiratory ailments.[1][2] Its proposed mechanism of action involves a direct effect on the bronchial secretory cells in the lower respiratory tract, leading to the liquefaction of bronchial secretions and facilitating their elimination.[1][2] It is also suggested to have a weak antiseptic effect on the pulmonary parenchyma.[1][2]
Despite its long history of use, the U.S. Food and Drug Administration (FDA) removed terpin hydrate from marketed medications in the 1990s, citing a lack of evidence for its safety and effectiveness.[1][3] While it can still be obtained through compounding pharmacies with a prescription, its clinical use has largely been supplanted by other agents.[1][3]
Comparative Clinical Efficacy: Terpin Hydrate vs. Guaifenesin
A significant challenge in evaluating the clinical efficacy of terpin hydrate is the scarcity of modern, well-controlled clinical trials. One of the few studies identified in the literature investigated a combination product containing eucalyptol, terpin monohydrate, and menthol for the treatment of acute nasal obstruction. While the study reported a significant decrease in the severity of nasal obstruction compared to placebo, the individual contribution of terpin hydrate cannot be determined from these findings.[4]
In contrast, guaifenesin, the only expectorant currently approved by the FDA for over-the-counter use, has been the subject of more extensive, though sometimes conflicting, clinical investigation.[5][6]
Quantitative Data Summary
Due to the lack of standalone clinical trial data for terpin hydrate, a direct quantitative comparison with guaifenesin is not feasible. However, a summary of findings from studies on guaifenesin provides a benchmark for expectorant efficacy.
Detailed methodologies for the clinical evaluation of expectorants are crucial for interpreting the results.
Guaifenesin Efficacy Study Protocol (Based on Hoffer-Schaefer et al., 2014)
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
Participants: 378 adolescents and adults with a productive cough secondary to an acute upper respiratory tract infection.
Intervention: Participants were randomized to receive either 1200 mg of extended-release guaifenesin or a placebo every 12 hours for 7 days.
Outcome Measures:
Sputum Properties: Sputum samples were collected and analyzed for rheology (viscosity and elasticity) and interfacial tension.
Symptom Assessment: Participants subjectively rated the severity of chest congestion, mucus thickness, and cough.
Statistical Analysis: Comparisons of the changes in sputum properties and symptom scores between the guaifenesin and placebo groups.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for expectorants and a general workflow for a clinical trial evaluating their efficacy.
Proposed mechanisms of action for expectorants.
A generalized workflow for a clinical trial of an expectorant.
Conclusion
The available peer-reviewed literature on the clinical efficacy of terpin hydrate is exceedingly limited, consisting primarily of historical accounts and descriptions of its proposed mechanism of action. Its removal from the over-the-counter market by the FDA was a direct result of this lack of supporting scientific evidence.[1][3] In contrast, guaifenesin, the currently marketed expectorant, has a more substantial body of clinical trial data, although the results regarding its efficacy are not uniformly positive.[6][7][10]
For researchers and drug development professionals, the case of terpin hydrate serves as a critical reminder of the importance of rigorous, evidence-based evaluation of therapeutic agents. While anecdotal evidence and historical use may suggest a compound's potential, only well-designed, placebo-controlled clinical trials can definitively establish clinical efficacy and safety. Future research in the area of expectorants should focus on objective measures of mucus properties and patient-reported outcomes to provide a clearer understanding of the therapeutic benefits of these agents.
A Guide to the Safe Disposal of Terpin in a Laboratory Setting
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of terpin,...
Author: BenchChem Technical Support Team. Date: December 2025
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of terpin, a common expectorant, within research, scientific, and drug development environments. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling
Before initiating any disposal procedures for terpin, it is imperative to be familiar with its basic safety precautions. While terpin hydrate is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, proper handling is still necessary to minimize any potential risks.[1]
Recommended when handling large quantities or in situations where dust may be generated.[2][3]
Body Protection
Laboratory coat
To protect clothing and skin from contamination.[2]
Always handle terpin in a well-ventilated area to avoid the inhalation of any dust. In case of accidental contact, wash the affected skin with soap and plenty of water, and for eye contact, flush with water as a precaution.[1]
Step-by-Step Disposal Protocol
The disposal of terpin should always be conducted in accordance with local, state, and federal regulations.[4] The following protocol provides a general guideline for its proper disposal.
1. Waste Collection and Containment:
Solid Waste:
For spills, carefully sweep up the solid terpin material.[1]
Place the collected solid waste into a suitable, clearly labeled, and closed container to await disposal.[1]
Contaminated Materials:
Dispose of any contaminated personal protective equipment, such as gloves, in accordance with good laboratory practices and applicable laws.[1]
Empty containers may retain product residue. These should be taken to an approved waste handling site for recycling or disposal.[2]
2. Disposal Route:
While terpin is not federally regulated as a hazardous waste, it should not be disposed of in the regular trash or down the drain without consulting your institution's environmental health and safety (EHS) office.[2]
The recommended disposal method is to use a licensed professional waste disposal service.
The following diagram illustrates the logical workflow for the proper disposal of terpin.
Caption: Workflow for the proper disposal of terpin waste in a laboratory setting.
Experimental Protocols
The information provided in the safety data sheets for terpin does not include specific experimental protocols for its disposal. The guidance is procedural and focuses on safe handling and adherence to regulatory waste management practices. Researchers should always consult their institution's specific protocols for chemical waste disposal.
In the event of an accidental release, the immediate priority is to ensure personal safety by wearing the appropriate PPE. For a solid spill, the material should be swept up and placed in a closed container for disposal.[1] Avoid generating dust during this process.[1] No special environmental precautions are typically required.[1]
Essential Safety and Operational Guidance for Handling Terpin
For laboratory professionals engaged in research and development, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for...
Author: BenchChem Technical Support Team. Date: December 2025
For laboratory professionals engaged in research and development, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Terpin, including personal protective equipment (PPE) recommendations, procedural guidance for safe use, and disposal plans.
Hazardous Properties of Terpin
Terpin, also known as Terpin hydrate, is a synthetic terpenoid glycol derived from turpentine oil.[1] While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, others indicate that it can cause skin, eye, and respiratory irritation.[2][3][4][5] It is crucial to handle this compound with appropriate precautions to minimize exposure risks.
Quantitative Data Summary
Occupational exposure limits for Terpin have not been established by major regulatory bodies.[2][6]
A comprehensive PPE program is essential to minimize exposure to Terpin.[8] The selection of PPE should be based on a thorough hazard assessment of the specific laboratory procedures being performed.[2]
Recommended PPE for Handling Terpin
PPE Category
Specification
Purpose
Eye and Face Protection
Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for tasks with a higher splash risk.[2][9]
To protect eyes from dust particles and splashes.
Skin Protection
Chemical-resistant gloves (material to be selected based on the specific solvent used, if any, and duration of use). A laboratory coat or chemical-resistant apron should be worn.[2][10]
To prevent skin contact, which may cause irritation.[2][5]
Respiratory Protection
Not typically required under normal use conditions with adequate ventilation.[4] If dust or aerosols are generated, a NIOSH-approved respirator should be used.[7][10]
To prevent respiratory irritation from inhaling dust or aerosols.[2][5]
Footwear
Close-toed footwear.
To protect feet from spills and falling objects.
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized operating procedures is critical for the safe handling and disposal of Terpin.
Standard Operating Procedure for Handling Terpin
Preparation :
Ensure a well-ventilated work area, such as a chemical fume hood, especially when handling the powder form to minimize dust generation.[2][11]
Assemble all necessary equipment and reagents before starting work.
Don the appropriate personal protective equipment as outlined in the table above.
Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]
Keep the container tightly closed when not in use.[2]
Storage :
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2][11]
Keep away from incompatible substances such as strong oxidizing agents and strong mineral acids.[7]
Disposal Plan
All chemical waste must be managed in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[12]
Waste Collection :
Collect waste Terpin and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled, and compatible waste container.[13]
Ensure the waste container is kept closed except when adding waste.[12]
Labeling and Storage :
Label the waste container clearly with "Hazardous Waste" and the chemical name "Terpin".
Store the waste container in a designated satellite accumulation area.[12][13]
Disposal :
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.[12]
Do not dispose of Terpin down the drain or in the regular trash.[12]
For empty containers, triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then the container may be disposed of as non-hazardous waste after removing or defacing the label.[14]
Emergency Procedures
Spill Response Workflow
Caption: Workflow for responding to a Terpin spill.
First Aid Measures
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.[2]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[2]
Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[7]
Logical Workflow for Terpin Handling
Caption: Standard operating procedure for handling Terpin.